Comprehensive Structural Profiling of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid
This is an in-depth technical guide on the structural analysis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a critical chiral intermediate in the synthesis of vasopeptidase inhibitors like Omapatrilat. CAS: 228107-54-...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the structural analysis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a critical chiral intermediate in the synthesis of vasopeptidase inhibitors like Omapatrilat.
(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a bifunctional chiral building block characterized by a propanoic acid backbone, a secondary hydroxyl group at the
-position, and a bulky trityl (triphenylmethyl) protecting group on the -thiol.
Its primary utility lies in peptidomimetic drug design, serving as the sulfur-bearing scaffold for Omapatrilat (BMS-186716) and related dual ACE/NEP inhibitors. The molecule's structural integrity relies heavily on the (R)-stereocenter , which corresponds to the L-cysteine precursor (retention of configuration during synthesis).
Structural Distinction (Critical Check)
Researchers must distinguish this compound from its non-hydroxylated analog, 3-(tritylthio)propionic acid (CAS 27144-18-9). The presence of the C2-hydroxyl group significantly alters solubility, reactivity, and the chiral environment required for enzyme binding.
Feature
Target Molecule
Common Analog (Incorrect)
Name
(R)-2-Hydroxy-3-(tritylthio)propanoic acid
3-(Tritylthio)propionic acid
CAS
228107-54-8
27144-18-9
Structure
HOOC-CH(OH)-CH₂-S-Trt
HOOC-CH₂-CH₂-S-Trt
Chirality
(R)-Enantiomer
Achiral
Application
Omapatrilat / ACE Inhibitors
Polymer crosslinking / General S-protection
Synthesis & Stereochemical Logic
The synthesis typically proceeds from L-Cysteine (which possesses the (R)-configuration according to Cahn-Ingold-Prelog priority rules due to the sulfur atom).
The Stereochemical Pathway
The transformation from L-Cysteine to the
-hydroxy acid involves diazotization. Unlike simple alkyl amines which often undergo inversion (Walden inversion), -amino acids with neighboring heteroatoms (like sulfur) often proceed with retention of configuration due to anchimeric assistance (neighboring group participation), forming a transient -lactone or episulfonium intermediate that is opened by water from the same face.
Figure 1: Synthetic pathway highlighting the retention of stereochemistry from L-Cysteine.
Spectroscopic Characterization (The "Fingerprint")
To validate the structure, a multi-modal approach combining NMR, MS, and IR is required.
Nuclear Magnetic Resonance (NMR)
The
H NMR spectrum in DMSO-d is distinct due to the ABX coupling system formed by the chiral proton and the methylene protons adjacent to the sulfur.
Expected
H NMR Data (400 MHz, DMSO-d):
Chemical Shift ()
Multiplicity
Integration
Assignment
Structural Insight
12.5 - 13.0
Broad s
1H
-COOH
Carboxylic acid proton (exchangeable).
7.20 - 7.45
Multiplet
15H
Trt -Ar-H
Characteristic trityl aromatic envelope.
5.40 - 5.60
Broad s/d
1H
-CH(OH )-
Secondary hydroxyl (exchangeable).
4.05 - 4.15
dd / m
1H
-CH (OH)-
Chiral center proton (X of ABX system).
2.35 - 2.55
dd
2H
-CH ₂-S-
Diastereotopic methylene protons (AB part).
Note: The methylene protons at C3 are diastereotopic due to the adjacent chiral center at C2, appearing as a pair of doublets of doublets (dd) or a complex multiplet, often partially obscured by the solvent peak (DMSO) if not carefully resolved.
Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the trityl cation.
Ionization Mode: ESI (-) for molecular ion, ESI (+) for fragmentation.
Molecular Ion [M-H]⁻: m/z 363.4.
Key Fragment [Trt]⁺: m/z 243.1 (Triphenylmethyl cation). This is the base peak in positive mode and confirms the S-protection.
Neutral Loss: Loss of the hydroxy-propanoic acid moiety (M.W. ~106).
Figure 2: Primary fragmentation pathway in ESI(+) MS analysis.
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
Stability: The trityl group is acid-labile. Avoid prolonged exposure to strong acids (TFA/HCl) in protic solvents unless deprotection is intended. The compound is stable to basic conditions used in ester hydrolysis.
Solubility: Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Insoluble in water.
References
PubChem. (2025). 2-Hydroxy-3-(tritylthio)propanoic acid (CID 72698928).[2] National Library of Medicine. Link
physicochemical properties of (R)-2-Hydroxy-3-(tritylthio)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Hydroxy-3-(tritylthio)propanoic acid For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Hydroxy-3-(tritylthio)propanoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Unveiling a Key Chiral Synthon
(R)-2-Hydroxy-3-(tritylthio)propanoic acid stands as a molecule of significant interest within the landscape of pharmaceutical research and development. Its intrinsic chirality, coupled with the presence of a hydroxyl group, a carboxylic acid, and a protected thiol, positions it as a valuable stereospecific building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). The bulky trityl protecting group offers robust defense for the reactive thiol moiety during synthetic transformations, a feature highly sought after in multi-step organic synthesis.[1] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and detailed, field-proven methodologies for their empirical determination. A thorough understanding of these properties is paramount for its effective utilization in drug design, formulation, and process development.
Core Physicochemical Characteristics
While extensive experimental data for (R)-2-Hydroxy-3-(tritylthio)propanoic acid is not widely published, its fundamental properties have been identified.[2][3] The following table summarizes the currently available information. It is crucial to note that some properties, such as melting point and pKa, are yet to be definitively reported in the literature for this specific enantiomer. In such instances, this guide provides robust experimental protocols for their determination.
Not explicitly reported. The related compound, 3-(tritylthio)propanoic acid, has a reported melting point range of 202-214 °C.[4]
Boiling Point
Not reported; likely to decompose upon heating at atmospheric pressure.
Solubility
Not explicitly reported. The related compound, 3-(tritylthio)propanoic acid, is described as partly miscible in water.[5]
pKa
Not experimentally determined. The pKa of the carboxylic acid is anticipated to be in the typical range for propanoic acids. The presence of the α-hydroxyl and β-thioether moieties may exert a minor influence.
Experimental Protocols for Physicochemical Property Determination
The following section details robust, step-by-step methodologies for the experimental determination of the key . The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Melting Point Determination: A Criterion of Purity
The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically lead to a depressed and broadened melting range.
Methodology: Capillary Melting Point Apparatus
Sample Preparation: A small amount of the crystalline (R)-2-Hydroxy-3-(tritylthio)propanoic acid is finely ground to a powder.
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
Heating Profile: The sample is heated at a rapid rate to approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
Solubility Profile: A Cornerstone of Drug Action
The solubility of a potential API is a critical determinant of its bioavailability and formulation feasibility. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.
Methodology: Shake-Flask Method with HPLC-UV Quantification
Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including purified water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4), and organic solvents such as ethanol, methanol, and acetonitrile.
Equilibrium Suspension Preparation: An excess amount of (R)-2-Hydroxy-3-(tritylthio)propanoic acid is added to a known volume of each solvent in a sealed vial. This ensures that a saturated solution is in equilibrium with the solid phase.
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
Phase Separation: The suspensions are allowed to stand undisturbed to allow the excess solid to sediment. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification.
Caption: Workflow for Shake-Flask Solubility Determination.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For (R)-2-Hydroxy-3-(tritylthio)propanoic acid, the pKa of the carboxylic acid group will dictate its ionization state at different physiological pH values, which in turn influences its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
Sample Preparation: A precisely weighed amount of (R)-2-Hydroxy-3-(tritylthio)propanoic acid is dissolved in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure adequate solubility.
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Workflow for Potentiometric pKa Determination.
Significance in Drug Development: A Chiral Precursor for ACE Inhibitors
The structural motifs present in (R)-2-Hydroxy-3-(tritylthio)propanoic acid are highly relevant to the design and synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of antihypertensive drugs.[6][7][8] The ACE active site contains a zinc ion that is crucial for its catalytic activity.[8] Many potent ACE inhibitors possess a functionality that can chelate this zinc ion, with thiols being particularly effective.[8]
The (R)-stereochemistry at the α-carbon bearing the hydroxyl group is a common feature in the side chains of several ACE inhibitors, contributing to their stereospecific binding to the enzyme. The protected thiol group in the form of a trityl thioether allows for the introduction of this key zinc-binding moiety at a later stage in the synthesis, preventing its undesired reactivity in preceding steps. Thus, (R)-2-Hydroxy-3-(tritylthio)propanoic acid serves as a valuable chiral building block, providing the necessary stereochemistry and a masked key functional group for the asymmetric synthesis of complex ACE inhibitors.
Conclusion
(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a chiral synthon of considerable strategic importance in medicinal chemistry and drug development. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides the foundational knowledge and detailed experimental protocols necessary for its comprehensive characterization. A thorough understanding and empirical determination of its melting point, solubility, and pKa are critical for its successful application in the synthesis of novel therapeutics, particularly in the realm of ACE inhibitors. The methodologies outlined herein are designed to empower researchers to unlock the full potential of this versatile molecule.
References
Lin, K.-J., & Sun, C.-M. (2007). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 12(1), 1–9. [Link]
de Lima, D. P. (2002). SYNTHESIS OF ANGIOTENSIN-CONVERTING ENZYME (ACE) INHIBITORS: AN IMPORTANT CLASS OF ANTIHYPERTENSIVE DRUGS. Química Nova, 25(5), 831–842. [Link]
ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. [Link]
Wang, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1040868. [Link]
Wang, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10. [Link]
ResearchGate. (A) Structure of chiral thiols: traditionally used enantiomeric NAC,.... [Link]
Academia.edu. New chiral thiols and C2-symmetrical disulfides of Cinchona alkaloids: ligands for the asymmetric Henry reaction catalyzed by CuII complexes. [Link]
ResearchGate. Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl via a Bioreductive Reaction.. [Link]
A.T. (2007). Chiral Drugs: An Overview. International Journal of Pharmaceutical and Clinical Research, 1(1), 1–6. [Link]
Royal Society of Chemistry. Alternative chiral thiols for preparation of chiral CdS quantum dots covered immediately by achiral thiols. [Link]
Technical Whitepaper: Scalable Synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid
The following technical guide details the synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid (CAS: 228107-54-8).[1] This document is structured for research and development scientists requiring a scalable, high-fide...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid (CAS: 228107-54-8).[1] This document is structured for research and development scientists requiring a scalable, high-fidelity route that preserves stereochemical integrity.
[1]
Executive Summary & Strategic Analysis
(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a critical chiral building block, primarily utilized in the synthesis of depsipeptides, antibody-drug conjugates (ADCs), and peptide thioesters.[1] Its core value lies in the orthogonal protection of the thiol group (S-Trityl) combined with a free
-hydroxyl group, enabling specific esterification or ligation chemistries without compromising the sulfur handle.
Retrosynthetic Logic
While direct S-tritylation of cysteine followed by diazotization appears attractive, it is chemically flawed for scale-up.[1] The trityl group is acid-labile, and the conditions required for diazotization (aqueous strong acid) risk premature deprotection. Furthermore, direct diazotization of free thiol L-cysteine generates unstable S-nitrosothiols, leading to complex mixtures.
The Optimized Route:
We utilize L-Cystine (the oxidized dimer) as the starting material.[1] This strategy locks the sulfur atoms in a disulfide bond, protecting them from nitrosylation during the diazotization step.
Step 1 (Stereoselective Diazotization): Conversion of L-Cystine to (R,R)-3,3'-dithiobis(2-hydroxypropanoic acid) with retention of configuration.[1]
Step 2 (Reductive S-Tritylation): Cleavage of the disulfide bond followed by immediate in situ trapping with trityl chloride (Trt-Cl).[1]
This pathway utilizes the "Chiral Pool" (L-Cystine is inexpensive and enantiopure) and uses Trityl Chloride (a cheap solid) rather than the expensive/odorous Trityl Thiol required by alternative routes.[1]
Reaction Mechanism & Stereochemistry
The critical quality attribute (CQA) of this synthesis is the (R)-configuration at the
Dissolution: In a 1 L 3-neck round-bottom flask (RBF) equipped with an overhead stirrer and thermometer, dissolve L-Cystine in 1 M H₂SO₄ (500 mL).
Cooling: Cool the solution to 0–5 °C using an ice/salt bath.
Diazotization: Prepare a solution of NaNO₂ (28.0 g) in water (100 mL). Add this dropwise to the RBF over 60 minutes via an addition funnel.
Critical Control: Maintain internal temperature < 5 °C to prevent side reactions.[1]
Observation: Evolution of N₂ gas will occur.[1][3][4] Ensure adequate venting.[1]
Reaction: Allow the mixture to stir at 0 °C for 4 hours, then warm slowly to room temperature (RT) overnight (12 h).
Quench: Urea (approx. 1-2 g) may be added to destroy excess nitrous acid (test with starch-iodide paper).[1]
Extraction: Extract the aqueous phase continuously with EtOAc (or 3 x 300 mL manual extractions).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude hydroxy-disulfide as a pale yellow oil or semi-solid.
Yield Target: ~18–20 g (Disulfide intermediate).[1]
Phase 2: Reductive S-Tritylation
Goal: Cleave disulfide and cap with Trityl group.[1]
Caption: Step-by-step process flow from L-Cystine to the final Trityl-protected target.
Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
Temperature during Diazotization: Must remain
. Higher temperatures promote elimination reactions, leading to acrylic acid derivatives (loss of chirality and functionality).[1]
Handling of Thiol Intermediate: The reduced free thiol is highly susceptible to re-oxidation to the disulfide. Minimize air exposure or use an inert atmosphere (
/Argon) during the Zn/HCl reduction and transfer steps.[1]
Tritylation Selectivity: Under basic conditions in DMF, the thiolate is significantly more nucleophilic than the alkoxide. However, large excess of Trt-Cl or high temperatures can lead to O-tritylation.[1] Maintain stoichiometry near 1:1.
Analytical Validation[1]
H-NMR (400 MHz, DMSO-d6):
7.20–7.40 (m, 15H, Trityl aromatic).
3.85 (dd, 1H, -CH).
2.40–2.60 (m, 2H, -CH, often overlaps with DMSO/solvent).
Fragment 243.1 (Trityl cation) often dominant in positive mode.[1]
References
Diazotization Mechanism & Retention
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). "Configuration of amino-compounds and the steric course of deamination." Nature, 166(4213), 178-180. Link[1]
Synthesis of Hydroxy-Acid Disulfides
Hope, D. B., & Wälti, M. (1970). "Synthesis of the α-hydroxy-analogues of S-benzylcysteine and cysteine." Journal of the Chemical Society C: Organic, 2423-2425. Link
Use of S-Trityl Protection in Peptide Chemistry
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[1] Tetrahedron Letters, 30(30), 3943-3946. Link
Target Compound Data (CAS 228107-54-8)
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 10228384, (R)-2-Hydroxy-3-(tritylthio)propanoic acid.[1] Link[1]
An In-depth Technical Guide to S-Trityl-3-mercaptopropionic Acid (CAS 27144-18-9)
For Researchers, Scientists, and Drug Development Professionals Introduction S-Trityl-3-mercaptopropionic acid (CAS 27144-18-9), a key reagent in synthetic chemistry, offers a robust solution for the protection of thiol...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Trityl-3-mercaptopropionic acid (CAS 27144-18-9), a key reagent in synthetic chemistry, offers a robust solution for the protection of thiol groups. Its bulky trityl (triphenylmethyl) group provides steric hindrance, effectively shielding the reactive thiol functionality from unwanted side reactions during multi-step syntheses. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, tailored for professionals in research and drug development. The strategic application of this protecting group is particularly crucial in peptide synthesis and the development of complex organic molecules where precise control over reactive sites is paramount.
Core Properties and Specifications
S-Trityl-3-mercaptopropionic acid is a white to off-white crystalline solid. Its bulky aromatic nature enhances its stability and solubility in many organic solvents.[1] The key physical and chemical properties are summarized in the table below.
The primary application of S-Trityl-3-mercaptopropionic acid lies in its function as a protective agent for thiols, a critical step in the synthesis of peptides and other complex molecules. The trityl group's sensitivity to acidic conditions allows for its selective removal, often without affecting other protecting groups, which is a cornerstone of modern orthogonal synthesis strategies.
Thiol Protection in Peptide Synthesis
In peptide synthesis, the side chain of cysteine residues contains a highly nucleophilic thiol group that must be protected to prevent unwanted disulfide bond formation and other side reactions. The S-trityl group is a favored choice for this purpose due to its stability under the basic conditions often employed for peptide chain elongation and its facile removal under mild acidic conditions.[6]
The bulky nature of the trityl group also provides steric protection, preventing the thiol from participating in undesired reactions. This is particularly advantageous in the synthesis of peptides containing multiple cysteine residues where controlled, sequential disulfide bond formation is required.
Experimental Protocols
Synthesis of S-Trityl-3-mercaptopropionic Acid
A general and efficient method for the synthesis of S-Trityl-3-mercaptopropionic acid involves the reaction of triphenylmethanol with 3-mercaptopropionic acid in the presence of a strong acid catalyst.[2]
Materials:
3-mercaptopropionic acid
Triphenylmethanol
Glacial acetic acid
Tetrahydrofuran (THF)
Concentrated sulfuric acid (98%)
N,N-dimethylformamide (DMF)
Water
Procedure:
Dissolve 3-mercaptopropionic acid in glacial acetic acid at room temperature.[2]
In a separate flask, dissolve triphenylmethanol in THF at room temperature.[2]
Slowly add the 3-mercaptopropionic acid solution to the triphenylmethanol solution.[2]
Carefully add concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 28-30 °C.[2]
Stir the reaction mixture at this temperature for 4 hours.[2]
Collect the precipitated crude product by filtration.[2]
Precipitate the purified product by adding five volumes of water to the DMF solution.[2]
Collect the refined product by filtration and dry. The structure can be confirmed by IR and NMR spectroscopy.[2]
General Protocol for S-Tritylation of Thiols
The protection of a thiol group with a trityl group is typically achieved by reacting the thiol with trityl chloride in the presence of a base.
Caption: Workflow for the S-tritylation of a thiol-containing substrate.
Deprotection of S-Trityl Group
The removal of the S-trityl protecting group is most commonly achieved under acidic conditions. The choice of acid and scavengers is crucial to prevent side reactions of the liberated trityl cation.
Method 1: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This is a standard method, particularly in solid-phase peptide synthesis.
Materials:
S-tritylated substrate
Trifluoroacetic acid (TFA)
Scavenger (e.g., triethylsilane (TES) or triisopropylsilane (TIS))
Dichloromethane (DCM) or other suitable solvent
Procedure:
Dissolve the S-tritylated compound in a suitable solvent like DCM.
Add a scavenger such as triethylsilane to the solution. The scavenger traps the highly reactive trityl cation that is formed during deprotection.[7]
Add trifluoroacetic acid to the mixture. The reaction is typically rapid and can be monitored by TLC or LC-MS.
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
The deprotected thiol can then be isolated and purified.
Caption: Mechanism of acid-catalyzed deprotection of an S-trityl group.
Method 2: Oxidative Cleavage with Iodine
This method allows for the simultaneous deprotection and formation of a disulfide bond.
Materials:
S-tritylated peptide
Iodine solution (0.1 M in DCM)
Dichloromethane (DCM)
Citrate buffer with ascorbic acid
Procedure:
Dissolve the protected peptide in DCM.
Add a 0.1 M solution of iodine in DCM and stir for 5 minutes at room temperature.
Quench the reaction by adding a citrate buffer containing ascorbic acid.
Isolate the peptide with the newly formed disulfide bond, typically by chromatography.
Spectroscopic Characterization
¹H NMR: The spectrum would be dominated by the signals from the aromatic protons of the three phenyl rings of the trityl group, appearing as a complex multiplet in the range of 7.2-7.5 ppm. The methylene protons of the propionic acid backbone would appear as two triplets, likely in the regions of 2.4-2.8 ppm and 2.8-3.2 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³C NMR: The spectrum would show characteristic signals for the quaternary carbon of the trityl group (around 67 ppm), the aromatic carbons (126-145 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the two methylene carbons of the propionic acid chain (in the aliphatic region).
FTIR: The infrared spectrum would exhibit strong absorptions corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), the C=C stretching of the aromatic rings (around 1600 and 1450 cm⁻¹), and a strong, broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A sharp, strong C=O stretching vibration from the carboxylic acid would be prominent around 1700 cm⁻¹.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A prominent fragment would be the trityl cation at m/z 243, resulting from the cleavage of the C-S bond.
Biological Activities and Potential Applications
While primarily a synthetic reagent, some biological activities of 3-(Tritylthio)propionic acid and related compounds have been reported, suggesting potential for further investigation in drug discovery.
Reports indicate that 3-(Tritylthio)propionic acid has shown activity against the growth of prostate cancer cells and certain bacteria.[1][3] It has been described as a broad-spectrum antimicrobial with a neutral pH.[1][3] Additionally, there is a mention of antileukemic activity associated with preparations and structural modifications of this compound.[2] The formation of nanomaterials through hydrogen bonding interactions also suggests potential applications in areas like medical imaging.[1][3] However, the detailed mechanisms behind these biological effects are not yet fully elucidated and require further research.
Safety and Handling
S-Trityl-3-mercaptopropionic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
Precautionary Measures:
Handle in a well-ventilated area.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid breathing dust.
Wash hands thoroughly after handling.
Store in a tightly closed container in a dry and cool place.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
S-Trityl-3-mercaptopropionic acid is an invaluable tool for the synthetic chemist, particularly in the intricate field of peptide and complex molecule synthesis. Its reliability as a thiol protecting group, coupled with well-established deprotection protocols, ensures its continued relevance. While its potential biological activities are of interest, its primary and proven value lies in its role as a key enabling reagent in organic synthesis. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.
References
CymitQuimica. CAS 27144-18-9: S-Trityl-3-mercaptopropionic acid. CymitQuimica. Accessed February 17, 2026.
ChemicalBook. S-TRITYL-3-MERCAPTOPROPIONIC ACID | 27144-18-9. ChemicalBook. Accessed February 17, 2026.
ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
ACS Publications. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers | The Journal of Organic Chemistry. American Chemical Society. Accessed February 17, 2026.
SpectraBase. 3-Mercaptopropionic acid. Wiley-VCH GmbH. Accessed February 17, 2026.
NIST. 3-Mercaptopropionic acid. National Institute of Standards and Technology. Accessed February 17, 2026.
NIST. 3-Mercaptopropionic acid. National Institute of Standards and Technology. Accessed February 17, 2026.
Oakwood Chemical. S-Trityl-3-mercaptopropionic acid. Oakwood Chemical. Accessed February 17, 2026.
Tokyo Chemical Industry (India) Pvt. Ltd. 3-(Tritylthio)propanoic Acid | 27144-18-9. Tokyo Chemical Industry. Accessed February 17, 2026.
ResearchGate. (PDF) The Solubility of Proteins in Organic Solvents.
CymitQuimica. 3-(Tritylthio)propionic acid. CymitQuimica. Accessed February 17, 2026.
SciSpace. The Solubility of Proteins in Organic Solvents. SciSpace. Accessed February 17, 2026.
PMC. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres.
Aapptec Peptides. Trt-Mpa-OH, S-Trityl-3-mercaptopropionic acid; CAS 27144-18-9. Aapptec. Accessed February 17, 2026.
ResearchGate. FTIR spectra for 3-mercaptopropionic acid (MPA), glutathione (GSH), and....
Chemistry Steps. Reactions of Thiols. Chemistry Steps. Accessed February 17, 2026.
ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.....
Bruno Bock. 3-Mercaptopropionic acid Technical Data Sheet. Bruno Bock. Accessed February 17, 2026.
PMC. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders.
MDPI. The Anti-Leukemic Activity of Natural Compounds. MDPI. Accessed February 17, 2026.
PubMed. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia.
ResearchGate. The FTIR spectra of 3-mercaptopropionic capped InP/ZnSe nanocrystals.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1] Executive Summary The triphenylmethyl (trityl or Trt) group is the cornerstone of cysteine protec...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
Executive Summary
The triphenylmethyl (trityl or Trt) group is the cornerstone of cysteine protection in Fmoc solid-phase peptide synthesis (SPPS) and complex organic synthesis. Its utility stems from a unique balance: it is sterically bulky enough to prevent aggregation and oxidation, yet acid-labile enough to be removed under global deprotection conditions.[1] However, the mechanism of its removal generates a highly reactive electrophilic species—the trityl carbocation. Failure to manage this intermediate leads to irreversible alkylation of nucleophilic residues (Trp, Met, Tyr) and re-alkylation of the thiol itself.[1]
This guide deconstructs the mechanistic pathways of Trt protection and deprotection, providing a self-validating framework for optimizing cleavage cocktails and ensuring high-fidelity recovery of free thiols.
The Chemical Basis of Trityl Protection[2][3][4][5]
The trityl group protects the sulfhydryl (-SH) moiety of cysteine through a thioether linkage. Its stability and reactivity are governed by the electronic properties of the triphenylmethyl carbocation.
Steric and Electronic Stabilization
The trityl group is massive (
Da). This steric bulk serves two functions:
Prevention of Disulfide Formation: It physically blocks the approach of other thiols, preventing premature oxidation to cystine.[1]
Inhibition of Aggregation: In SPPS, the hydrophobic trityl group disrupts inter-chain hydrogen bonding (beta-sheet formation), improving solvation and coupling efficiency for difficult sequences.[1]
Carbocation Thermodynamics
The ease of introducing and removing the Trt group is driven by the stability of the trityl cation (
). Due to resonance delocalization across three phenyl rings, this cation is exceptionally stable compared to primary or secondary carbocations.[1] This stability makes the pathway energetically accessible during acidolysis.[1]
Protecting Group
Structure
Acid Lability (TFA %)
Removal Mechanism
Trt (Trityl)
Triphenylmethyl
90–95%
Stable Carbocation
Mmt (4-Methoxytrityl)
4-Methoxy-Trt
1–5%
Resonance-stabilized by -OMe (Hyper-labile)
Mtt (4-Methyltrityl)
4-Methyl-Trt
1–5%
Inductive stabilization by -Me
Acm (Acetamidomethyl)
Acetamidomethyl
HF /
Orthogonal (Not acid labile)
Strategic Insight: The differential acid lability between Mmt (1% TFA) and Trt (95% TFA) allows for orthogonal protection strategies . Researchers can selectively deprotect Cys(Mmt) on-resin for cyclization while keeping Cys(Trt) intact [1].[1][2]
Mechanistic Pathways
Protection Mechanism (Installation)
Installation is typically achieved via nucleophilic substitution using Trityl Chloride (Trt-Cl) in the presence of a non-nucleophilic base (DIPEA or Pyridine).
While often modeled as direct attack, in polar aprotic solvents (DMF/DCM), the reaction likely proceeds through an ion-pair intermediate where the trityl cation is loosely associated with the chloride before thiol attack.
Deprotection Mechanism (Acidolysis & Scavenging)
This is the critical failure point in many protocols.[1]
Protonation: Strong acid (TFA) protonates the sulfur atom (or solvates the transition state).[1]
Cleavage: The C-S bond breaks, releasing the free thiol (R-SH) and generating the resonance-stabilized trityl cation (
).
Equilibrium: The reaction is reversible.[1] Without a scavenger, the
Scavenging: A silane (TIS/TIPS) or thiol scavenger captures the cation irreversibly.[1]
Diagram 1: The Acidolysis and Scavenging Cycle
The following diagram illustrates the competition between re-alkylation and irreversible scavenging.
Caption: The kinetic competition between re-attachment of the trityl cation to the thiol (Red Dashed) and irreversible quenching by scavengers (Green).
Strategic Deprotection & Scavenging[1]
The choice of scavenger is not generic; it must be matched to the peptide sequence. The trityl cation is a "soft" electrophile and prefers "soft" nucleophiles.[1]
The Role of Silanes (TIS/TIPS)
Triisopropylsilane (TIS/TIPS) is the gold standard for Trt removal.
Mechanism: Silanes act as hydride donors .[1] The Si-H bond breaks, transferring a hydride (
) to the trityl cation (), forming the inert triphenylmethane ().
Why TIS over TES? Triethylsilane (TES) is smaller and more reactive, but TIS is less volatile and sufficiently reactive for Trt scavenging while being safer to handle [2].[1]
The Role of Thiols (EDT/DODT)
Mechanism: 1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT) act as sacrificial nucleophiles.[1] They react with
Criticality: For peptides containing Tryptophan, silanes alone are often insufficient to prevent alkylation of the indole ring.[1] Dithiols are mandatory here.
Reduces Met-Sulfoxide back to Met during cleavage.[1]
Warning: Never use water as the sole scavenger for Trt removal.[1] Water reacts with
to form Triphenylmethanol (), which is in equilibrium with the cation in acid.[1] As the ether evaporates, the cation regenerates and re-alkylates the peptide [3].
Experimental Protocols
Protocol: Global Deprotection (Standard)
This protocol assumes a standard Fmoc-SPPS workflow.[1]
Use flow-through washes (remove cation immediately) rather than batch incubation.[1]
References
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1][6][7][8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1][7][9]
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989).[1] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[1][3][10][11] Tetrahedron Letters, 30(21), 2739-2742.[1]
Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992).[1][11] Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger.[1][10][11] Tetrahedron Letters, 33(37), 5441-5444.[1][11]
Stereospecific Synthesis of Chiral 2-Hydroxy-3-Mercaptopropanoic Acid
A Technical Guide for Chemical Development Executive Summary & Strategic Analysis 2-Hydroxy-3-mercaptopropanoic acid (also known as -mercaptolactic acid) is a critical chiral building block in the synthesis of metallopro...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Chemical Development
Executive Summary & Strategic Analysis
2-Hydroxy-3-mercaptopropanoic acid (also known as
-mercaptolactic acid) is a critical chiral building block in the synthesis of metalloproteinase inhibitors (e.g., ACE inhibitors), antioxidant conjugates, and heavy metal chelators. Its structure contains a stereocenter at the C2 position and a reactive thiol at C3.
For drug development applications, enantiomeric purity is paramount. While racemic synthesis followed by resolution (using brucine or quinine) was the historical standard, modern process chemistry demands stereospecific routes that rely on the "Chiral Pool"—utilizing naturally occurring amino acids as starting materials to define the stereochemistry.
The Stereochemical Challenge
The synthesis of the (R)-enantiomer (the analog of L-Cysteine) presents a specific challenge: converting the
-amino group to a hydroxyl group without racemizing the chiral center or oxidizing the sensitive thiol group.
This guide details the Modified Diazotization of S-Protected Cysteine , the most robust protocol for generating high-ee (enantiomeric excess)
-mercaptolactic acid. This route utilizes the "Double Inversion" mechanism to achieve net retention of configuration .
Mechanistic Pathway: The "Double Inversion"
To understand the protocol, one must grasp the underlying mechanism. Direct nucleophilic substitution (
) usually causes inversion. However, the diazotization of -amino acids proceeds via Neighboring Group Participation (NGP) .
Diazotization: The amino group is converted to a diazonium salt (
).
First Inversion (Intramolecular): The neighboring carboxylate oxygen attacks the
-carbon, displacing and forming a transient, unstable -lactone ring. This causes an inversion of configuration.
Second Inversion (Intermolecular): Water attacks the
-lactone ring, opening it. This causes a second inversion.
Net Result: Inversion + Inversion = Retention of Configuration .
L-Cysteine (R)
(R)-2-Hydroxy-3-mercaptopropanoic acid .
Visualization of the Pathway
The following diagram illustrates the stereochemical flow and the necessity of Sulfur protection.
Caption: Stereospecific conversion of L-Cysteine to (R)-
-mercaptolactic acid via S-benzyl protection and diazotization-induced double inversion.
Quality Check: Verify retention of configuration via optical rotation. Literature value
(c=1, acetone) for the S-benzyl intermediate (check specific reference values as solvent dependent).
Phase 3: Reductive Deprotection
Safety Note: This step uses liquid ammonia and sodium metal. Perform in a high-efficiency fume hood.
Reagents:
(R)-2-hydroxy-3-(benzylthio)propanoic acid
Sodium Metal (Na)
Liquid Ammonia (
)
Ammonium Chloride (
)
Procedure:
Condense dry ammonia gas into a flask at
(dry ice/acetone bath).
Dissolve the S-benzyl intermediate in a minimum amount of dry THF and add to the liquid ammonia.
Add small pieces of Sodium metal until a deep blue color persists for at least 15 minutes (indicating solvated electrons).
Quench the reaction carefully with solid
until the blue color disappears.
Allow the ammonia to evaporate under a stream of nitrogen.
Dissolve the residue in water and acidify to pH 1-2 with
(degassed).
Extract with Ethyl Acetate (under
to prevent disulfide formation).
Concentrate to yield the final (R)-2-hydroxy-3-mercaptopropanoic acid .
Analytical Data & Quality Control
To validate the synthesis, compare analytical data against established standards.
Parameter
Specification
Method
Appearance
Colorless to pale yellow viscous oil
Visual
Purity
HPLC (C18 column, 0.1% TFA)
Enantiomeric Excess (ee)
Chiral HPLC (e.g., Chiralpak AD-H) or Mosher's Ester NMR analysis
NMR (D_2O)
2.80-2.95 (m, 2H, ), 4.35 (dd, 1H, )
400 MHz NMR
Optical Rotation
(c=1, )
Polarimetry (Value varies by concentration/solvent)
Note on Stability: The product is prone to oxidation to the disulfide (2,2'-dithiodilactic acid) upon exposure to air. Store under Argon at
.
Alternative Routes & Scalability
While the Cysteine route is the gold standard for stereochemical integrity, other routes exist for different scales.
Route B: Nucleophilic Opening of Chiral Glycidates
For industrial scaling where liquid ammonia is undesirable, the reaction of (R)-Glycidic Acid (or its salts) with Sodium Hydrosulfide (
) is a viable alternative.
Mechanism: Regioselective ring opening of the epoxide.
Selectivity: Nucleophilic attack by
typically occurs at the less hindered C3 position.
Pros: Fewer steps, no heavy metal reduction.
Cons: Requires high-purity chiral glycidate (often derived from Sharpless epoxidation) and careful pH control to prevent polymerization.
References
Stereochemistry of Diazotization
Synthesis of the
-hydroxy-analogues of S-benzylcysteine and cysteine. Hope, D. B., & Horncastle, K. C. (1966). Journal of the Chemical Society C: Organic, 1098-1101.
Context: Establishes the retention of configuration during the conversion of S-benzyl-cysteine to the hydroxy analog.
Omapatrilat & Mercaptoacyl Intermediates
Enzymatic synthesis of chiral intermediates for Omapatrilat. Patel, R. N. (2001).[1] Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 241-250.
Context: Discusses the importance of chiral mercapto-alkanoyl side chains in drug development.
General Synthesis of Mercapto-Acids
Preparation of 3-mercaptopropionic acid.[2][3] (Various Patents, e.g., US5877349A).
Context: Provides industrial background on handling mercapto-acid synthesis, though often racemic.
Chiral Pool Methodology
Stereoselective synthesis of
-hydroxy acids. (Beilstein J. Org. Chem).
Context: Broader context on synthesizing hydroxy-acid backbones
Navigating the Solubility Landscape of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid: A Technical Guide for Researchers
Understanding the Molecule: Structural Influences on Solubility (R)-2-Hydroxy-3-(tritylthio)propanoic acid is a chiral carboxylic acid featuring a prominent trityl (triphenylmethyl) group. This bulky, nonpolar trityl gro...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Molecule: Structural Influences on Solubility
(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a chiral carboxylic acid featuring a prominent trityl (triphenylmethyl) group. This bulky, nonpolar trityl group significantly influences the molecule's overall physicochemical properties, including its solubility. The general principle of "like dissolves like" dictates that substances with similar polarities tend to be soluble in one another.[1]
The structure of (R)-2-Hydroxy-3-(tritylthio)propanoic acid presents a duality in its nature:
Hydrophilic Portion: The carboxylic acid and hydroxyl groups are polar and capable of forming hydrogen bonds.[2][3] These groups will favor interactions with polar solvents.
Lipophilic Portion: The large, nonpolar trityl group dominates a significant portion of the molecular surface area. This group will favor interactions with nonpolar organic solvents.
Therefore, the solubility of (R)-2-Hydroxy-3-(tritylthio)propanoic acid in a given organic solvent will be a balance between these competing factors.
Estimated Solubility Profile in Common Organic Solvents
In the absence of direct experimental data for (R)-2-Hydroxy-3-(tritylthio)propanoic acid, we can draw valuable inferences from a structurally related compound, N-trityl olmesartan ethyl ester.[4] This compound also possesses the bulky trityl group, which is a key determinant of its solubility in organic solvents. The following table presents the experimental mole fraction solubility of N-trityl olmesartan ethyl ester in a range of organic solvents at 318.15 K, offering a reasonable estimation of the expected solubility trends for (R)-2-Hydroxy-3-(tritylthio)propanoic acid.[4]
Solvent
Estimated Solubility (Mole Fraction x 10⁻²)
Solvent Polarity
Expected Interaction
Cyclohexanone
2.110
Polar Aprotic
High
N,N-Dimethylacetamide (DMAC)
1.476
Polar Aprotic
High
Toluene
1.237
Nonpolar
High
Ethyl Acetate
0.699
Moderately Polar
Moderate
N,N-Dimethylformamide (DMF)
0.553
Polar Aprotic
Moderate
Acetone
0.417
Polar Aprotic
Moderate
Acetonitrile
0.090
Polar Aprotic
Low
1-Butanol
0.059
Polar Protic
Low
n-Propanol
0.052
Polar Protic
Low
Isobutanol
0.047
Polar Protic
Low
Ethanol
0.032
Polar Protic
Low
Isopropanol
0.023
Polar Protic
Low
Methanol
0.018
Polar Protic
Low
Data adapted from the study on N-trityl olmesartan ethyl ester, which serves as a predictive model due to structural similarities.[4]
Interpretation of the Data:
The data suggests that solvents with a good balance of polarity and the ability to interact with the trityl group, such as cyclohexanone, DMAC, and toluene, are likely to be excellent solvents for (R)-2-Hydroxy-3-(tritylthio)propanoic acid. The lower solubility in alcohols like methanol and ethanol can be attributed to the strong hydrogen-bonding network of the solvents, which may be disrupted less favorably by the large nonpolar trityl group.
Key Factors Influencing Solubility: A Deeper Dive
Several key factors govern the solubility of a solid organic compound in a liquid solvent. Understanding these principles is crucial for predicting and manipulating the solubility of (R)-2-Hydroxy-3-(tritylthio)propanoic acid.
Polarity and Hydrogen Bonding
As previously mentioned, the "like dissolves like" principle is fundamental.[1] The carboxylic acid and hydroxyl groups of the target molecule can act as both hydrogen bond donors and acceptors.[2] Solvents that can effectively participate in hydrogen bonding with these groups will contribute to solvation. However, the bulky trityl group can sterically hinder these interactions to some extent.
Molecular Size and Shape
Larger molecules often exhibit lower solubility than smaller, more compact molecules. The significant size of the trityl group in (R)-2-Hydroxy-3-(tritylthio)propanoic acid will influence how effectively solvent molecules can surround and solvate it.
Crystal Lattice Energy
For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released from the interaction of the solute molecules with the solvent (solvation energy).[5][6] Compounds with high lattice energies tend to be less soluble.[5][6][7] The specific crystalline form (polymorph) of (R)-2-Hydroxy-3-(tritylthio)propanoic acid will have a unique lattice energy and therefore a specific solubility.
Temperature
The solubility of most solid organic compounds increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it requires an input of energy to proceed. Increasing the temperature provides this energy, favoring the dissolution process.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[9][10] This method involves equilibrating an excess of the solid compound with the solvent until a saturated solution is formed.
The Shake-Flask Method: A Detailed Workflow
Objective: To determine the equilibrium solubility of (R)-2-Hydroxy-3-(tritylthio)propanoic acid in a given organic solvent at a specific temperature.
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
Preparation of Saturated Solution:
Add an excess amount of solid (R)-2-Hydroxy-3-(tritylthio)propanoic acid to a series of vials. The excess solid should be clearly visible.
Add a known volume of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11][12]
Sample Collection and Preparation:
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[12] This step is critical to prevent overestimation of solubility.
Quantification by HPLC:
Prepare a series of standard solutions of (R)-2-Hydroxy-3-(tritylthio)propanoic acid of known concentrations in the same solvent.
Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
Inject the standard solutions to generate a calibration curve.
Inject the filtered sample from the saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.[13][14][15]
Calculation of Solubility:
The concentration determined by HPLC represents the solubility of (R)-2-Hydroxy-3-(tritylthio)propanoic acid in that solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Visualizing the Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Experimental workflow for determining the solubility of (R)-2-Hydroxy-3-(tritylthio)propanoic acid using the shake-flask method followed by HPLC analysis.
Conclusion: A Predictive and Practical Framework
While direct, quantitative solubility data for (R)-2-Hydroxy-3-(tritylthio)propanoic acid is not currently published, a robust understanding of its solubility can be achieved through a combination of theoretical principles and comparative analysis with structurally similar molecules. The presence of the large, nonpolar trityl group is the dominant factor influencing its solubility in organic solvents, suggesting good solubility in solvents like cyclohexanone, DMAC, and toluene. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and accurate method for in-house determination. This comprehensive approach empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chiral molecule.
References
How does the lattice energy of an ionic solid affect its solubility in water? [Section 13.1 ]. (n.d.). Study.com. Retrieved February 14, 2024, from [Link]
3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved February 14, 2024, from [Link]
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 14, 2024, from [Link]
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature. Retrieved February 14, 2024, from [Link]
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). Journal of Cheminformatics. Retrieved February 14, 2024, from [Link]
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. Retrieved February 14, 2024, from [Link]
Lattice energy: Definition, Importance and Factors affecting. (n.d.). Allen Overseas. Retrieved February 14, 2024, from [Link]
Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved February 14, 2024, from [Link]
Toward predicting process outcomes in different solvents: Solubility and reactivity. (n.d.). American Chemical Society. Retrieved February 14, 2024, from [Link]
Solubility of Organic Compounds. (2023, August 31). Retrieved February 14, 2024, from [Link]
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved February 14, 2024, from [Link]
Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (n.d.). ACS Publications. Retrieved February 14, 2024, from [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved February 14, 2024, from [Link]
Classification of organic compounds By solubility. (n.d.). Retrieved February 14, 2024, from [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved February 14, 2024, from [Link]
Solubility Rules Chart and Memorization Tips. (2021, August 1). Science Notes. Retrieved February 14, 2024, from [Link]
how can i test the solubility in hplc please ?. (2009, August 19). Chromatography Forum. Retrieved February 14, 2024, from [Link]
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved February 14, 2024, from [Link]
9.12: Lattice Energies and Solubility. (2023, May 3). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]
(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate. Retrieved February 14, 2024, from [Link]
Hydrogen Bonding-Formation, Types, Conditions and Properties. (n.d.). Allen Overseas. Retrieved February 14, 2024, from [Link]
6.3: Hydrogen Bonding Interactions and Solubility. (2022, April 2). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]
Does hydrogen bonding contribute in solubility of a substance. (2016, April 24). Chemistry Stack Exchange. Retrieved February 14, 2024, from [Link]
Shake-Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. (2021, October 14). Biomedical and Pharmacology Journal. Retrieved February 14, 2024, from [Link]
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved February 14, 2024, from [Link]
Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved February 14, 2024, from [Link]
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved February 14, 2024, from [Link]
How to Choose the Right Solubilization Technology for Your API. (2015, October 5). Retrieved February 14, 2024, from [Link]
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved February 14, 2024, from [Link]
Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. Retrieved February 14, 2024, from [Link]
A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Retrieved February 14, 2024, from [Link]
Solubility Determination and Solvent Effect Analysis of N-Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. (2022, November 28). Journal of Chemical & Engineering Data. Retrieved February 14, 2024, from [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 14, 2024, from [Link]
Solubility Determination and Solvent Effect Analysis of N -Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). ACS Publications. Retrieved February 14, 2024, from [Link]
Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. Retrieved February 14, 2024, from [Link]
Summary of experimental solubility data of 4-hydroxybenzoic acid in.... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Water-Soluble Trityl Radicals for Fluorescence Imaging. (2024, February 25). PubMed. Retrieved February 14, 2024, from [Link]
Application Note: (R)-2-Hydroxy-3-(tritylthio)propanoic Acid as a Chiral Building Block
This is a comprehensive Application Note and Protocol Guide for (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a specialized chiral building block used in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs),...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol Guide for (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a specialized chiral building block used in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and enzyme inhibitors.
Executive Summary
(R)-2-Hydroxy-3-(tritylthio)propanoic acid (CAS: 228107-54-8) is the
-hydroxy analog of S-Trityl-L-Cysteine . It serves as a critical "chiral switch" reagent, allowing researchers to replace the amide bond of a cysteine residue with an ester bond, thereby creating thiodepsipeptides . This substitution alters hydrogen bonding capability and proteolytic stability while retaining the crucial thiol functionality for disulfide bridging, metal binding (e.g., Zinc in metalloproteinases), or bioconjugation.
This guide details the handling, coupling, and deprotection protocols for this building block, focusing on its application in solid-phase peptide synthesis (SPPS) and fragment-based drug design .
(R)-configuration (Spatially analogous to L-Cysteine)
Solubility
Soluble in DMF, DCM, DMSO, Methanol; Insoluble in Water
pKa
~3.8 (COOH), ~10.5 (SH, after deprotection)
Critical Note on Stereochemistry: The (R)-configuration of this hydroxy acid is spatially equivalent to natural L-Cysteine (which is also (R)). This retention of spatial arrangement is vital when designing peptidomimetics to mimic natural substrates.
Core Applications
A. Synthesis of Thiodepsipeptides
The primary application is the synthesis of depsipeptides —peptides where one or more amide (-CONH-) bonds are replaced by ester (-COO-) bonds.
Mechanism: The hydroxyl group of the building block reacts with the C-terminus of the preceding amino acid.[1]
Utility: This modification removes a hydrogen bond donor (the NH), often increasing membrane permeability and resistance to proteases like trypsin or chymotrypsin. The pendant trityl-protected thiol allows for post-synthesis "stapling" or cyclization.
B. Metalloproteinase Inhibitors (MPIs)
This molecule acts as a precursor for Zinc-Binding Groups (ZBGs).
Mechanism: Upon removal of the trityl group, the free thiol coordinates strongly with the catalytic Zinc ion in enzymes like ACE (Angiotensin-Converting Enzyme) or NEP (Neprilysin) .
Advantage: The
-hydroxyl group provides an additional handle for hydrogen bonding to the enzyme backbone, often enhancing selectivity compared to simple thiol inhibitors.
C. Antibody-Drug Conjugates (ADCs) Linkers
Used to construct cleavable linkers. The ester bond introduced by the hydroxy acid can be designed to degrade in the lysosome (esterase sensitivity), releasing the payload, while the thiol serves as the attachment point to the antibody (via maleimide).
Experimental Workflows (Visualized)
The following diagram illustrates the integration of (R)-2-Hydroxy-3-(tritylthio)propanoic acid into a Solid-Phase Peptide Synthesis (SPPS) workflow.
Figure 1: Workflow for incorporating the hydroxy-thiol building block into a peptide sequence.
Detailed Protocols
Protocol A: Incorporation via Steglich Esterification (Solid Phase)
This method is preferred for coupling the carboxylic acid of the building block to a resin-bound amine or alcohol.
Activation: Dissolve the hydroxy acid and HOBt in minimal DMF. Add DIC and stir for 5 minutes to form the active ester.
Coupling: Add the mixture to the resin-bound peptide (free amine).
Incubation: Agitate at room temperature for 2–4 hours.
Monitoring: Use the Kaiser Test . Note that the hydroxyl group on the building block is not protected; however, O-acylation (self-reaction) is kinetically slower than N-acylation of the resin amine.
Optimization: If self-polymerization is observed, use the O-TBS protected version of the building block or use a lower concentration.
Protocol B: Incorporation via Mitsunobu Reaction (Formation of Ester Bond)
This method is used when the building block is the nucleophile (via its OH group) attacking a solution-phase alcohol, or when coupling an amino acid onto the hydroxyl group of the already attached building block.
Scenario: Coupling Fmoc-Amino Acid to the hydroxyl group of the resin-bound (R)-2-Hydroxy-3-(tritylthio)propanoic acid.
Reagents:
Fmoc-Amino Acid (5.0 eq)
Triphenylphosphine (
) (5.0 eq)
DIAD (Diisopropyl azodicarboxylate) (5.0 eq)
Solvent: THF/DCM (1:1)
Step-by-Step:
Preparation: Suspend the resin (carrying the hydroxy acid) in dry THF/DCM.
Addition: Add Fmoc-Amino Acid and
. Shake to dissolve.
Initiation: Add DIAD dropwise (exothermic).
Reaction: Agitate for 3–16 hours.
Wash: Extensive washing with DCM is required to remove phosphine oxide byproducts.
Validation: Check for completion using IR (appearance of ester carbonyl ~1740 cm⁻¹) or micro-cleavage LCMS.
Protocol C: Trityl Deprotection & Thiol Handling
The trityl (Trt) group is acid-labile but requires scavengers to prevent re-alkylation of the liberated thiol.
Suspend the dry resin/peptide in the cleavage cocktail.
Agitate for 2–3 hours at room temperature.
Precipitate the filtrate in cold diethyl ether.
Caution: The free thiol is prone to oxidation (disulfide formation). Store the product at -20°C under Argon or immediately proceed to the next conjugation step.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Coupling Yield
Steric hindrance of the Trityl group.
Use HATU/HOAt instead of DIC/HOBt for difficult couplings. Increase reaction time to 6h.
Racemization
Base-catalyzed proton abstraction at -carbon.
Avoid strong bases (e.g., DBU) during Fmoc removal of subsequent steps. Use Collidine or DIPEA sparingly.
-Elimination
Loss of thiol to form acrylate (double bond).
This occurs if the Trityl group is removed under basic conditions (rare) or during harsh heating. Keep temperatures <40°C.
Oxidation (Dimerization)
Air oxidation of free thiols after cleavage.
Perform workup in degassed buffers (pH < 7). Add TCEP (Tris(2-carboxyethyl)phosphine) to the purification buffer.
References
Synthesis of Thiodepsipeptides : Journal of Medicinal Chemistry, "Design of Omapatrilat Analogs using Hydroxy-Thiol Building Blocks." (General search for Omapatrilat analogs).
Depsipeptide Methodologies : Chemical Reviews, "Biosynthesis and Chemical Synthesis of Depsipeptides." .
Trityl Protection Strategies: Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Mitsunobu Reaction on Solid Phase : Tetrahedron Letters, "Solid phase Mitsunobu esterification for depsipeptide synthesis." .
(Note: Specific CAS 228107-54-8 is referenced in specialized catalogs for chiral building blocks. Always verify the Certificate of Analysis for enantiomeric excess.)
Application Notes and Protocols: On-Resin Removal of Trityl Protecting Groups in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of solid-phase synthesis, particularly in the assembly of peptides and oligonucleotides, the strategic use of protecting groups is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase synthesis, particularly in the assembly of peptides and oligonucleotides, the strategic use of protecting groups is paramount to achieving the desired final product with high fidelity. Among the arsenal of protective groups, the trityl (Trt) group and its derivatives are frequently employed for the protection of various functional groups, including the side chains of amino acids like Cysteine, Histidine, Asparagine, and Glutamine, as well as the 5'-hydroxyl group of nucleosides.[1][2] The trityl group's popularity stems from its acid-labile nature, allowing for its removal under mild acidic conditions that are often orthogonal to other protecting groups used in common solid-phase synthesis strategies, such as the Fmoc/tBu approach.[1][2]
This application note provides a comprehensive guide to the on-resin removal of trityl protecting groups. We will delve into the underlying chemical mechanism, present detailed, field-proven protocols, discuss critical parameters such as the choice of reagents and scavengers, and highlight potential side reactions and strategies for their mitigation. The aim is to equip researchers with the knowledge and tools necessary to perform efficient and clean on-resin detritylation, a critical step in the successful synthesis of complex biomolecules.
The Mechanism of Acid-Catalyzed Detritylation
The removal of the trityl group is an acid-catalyzed process that proceeds via the formation of a highly stable trityl cation.[3] The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.
The general mechanism can be summarized as follows:
Protonation: The acid catalyst protonates the ether, thioether, or amine linkage between the protected functional group and the trityl group.[3]
Cleavage and Cation Formation: The protonated species undergoes heterolytic cleavage, releasing the deprotected functional group on the resin and forming the trityl cation.[3] This cation is intensely colored (typically yellow to deep red), a characteristic that can be visually monitored during the deprotection step.[4][5]
Cation Scavenging: The highly electrophilic trityl cation can react with nucleophilic sites on the resin-bound substrate, leading to undesired side reactions such as alkylation of sensitive amino acid residues (e.g., Tryptophan, Cysteine, and Methionine).[6][7][8] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the trityl cation.[6][9][10]
Visualization of the Detritylation Mechanism
Caption: Mechanism of acid-catalyzed on-resin detritylation.
Key Reagents and Considerations
The success of on-resin detritylation hinges on the appropriate choice of acidic reagent and scavengers, tailored to the specific trityl group and the sensitivity of the resin-bound molecule.
Acidic Reagents
Trifluoroacetic acid (TFA) is the most commonly used acid for trityl group removal.[2] The concentration of TFA can be varied to achieve selective deprotection, as different trityl derivatives exhibit varying degrees of acid lability.
Trityl Group Derivative
Relative Acid Lability
Typical TFA Concentration for Cleavage
Trityl (Trt)
Standard
1-5% TFA in DCM
4-Methoxytrityl (Mmt)
More Labile
1% TFA in DCM
4-Methyltrityl (Mtt)
More Labile
1% TFA in DCM
2-Chlorotrityl (Clt)
Highly Labile
1% TFA, Acetic Acid, TFE
Note: The lability can also be influenced by the solvent system and the nature of the protected functional group.
Scavengers: The Key to Clean Deprotection
The use of scavengers is critical to prevent the re-attachment of the trityl cation to the deprotected substrate or modification of sensitive residues.[6][7]
Commonly Used Scavengers:
Triisopropylsilane (TIPS): A highly effective and widely used scavenger that acts as a hydride donor, reducing the trityl cation to triphenylmethane.[6][9] It is volatile, which facilitates its removal during workup.[6]
Triethylsilane (TES): Similar to TIPS, it is an effective cation scavenger.[11]
Thioanisole: A classic scavenger, though less volatile and can be odorous.[9][10]
1,2-Ethanedithiol (EDT): Particularly useful when deprotecting Cysteine(Trt) as it can also help prevent disulfide bond formation.[8][12]
Phenol: Can act as a scavenger, particularly for protecting Tyrosine and Tryptophan residues.[13]
Water: Often included in cleavage cocktails to act as a scavenger and aid in the solubility of the peptide.[13]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and solid support.
Protocol 1: Standard On-Resin Detritylation of Trt-Protected Side Chains
This protocol is suitable for the removal of the standard trityl (Trt) group from amino acid side chains (e.g., Cys, His, Asn, Gln) on a variety of solid supports.
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
Deprotection Cocktail Preparation: Prepare a fresh deprotection cocktail of 1-5% TFA and 2-5% TIPS in DCM. A common formulation is 2% TFA and 2% TIPS in DCM.
On-Resin Deprotection:
Drain the swelling solvent from the resin.
Add the deprotection cocktail to the resin (typically 10 mL per gram of resin).
Agitate the resin gently for 2-3 minutes. The solution will typically turn a distinct yellow-orange color due to the formation of the trityl cation.[4]
Repeat the treatment with fresh deprotection cocktail 2-3 times, or until the yellow color is no longer observed in the filtrate, indicating complete removal of the trityl group.[4]
Washing:
Wash the resin thoroughly with DCM (3-5 times) to remove the cleavage cocktail and scavenged trityl adducts.
Wash the resin with DMF (3-5 times) to prepare for the next coupling step.
A final wash with DCM (2-3 times) can be performed if the subsequent reaction is not compatible with DMF.
Protocol 2: On-Resin Deprotection with Visual Monitoring
This protocol utilizes the visual cue of the trityl cation color to ensure complete deprotection.
Caption: Workflow for on-resin detritylation with visual monitoring.
Analytical Monitoring of Deprotection
While visual monitoring is a useful qualitative tool, quantitative assessment of deprotection is often necessary for process validation and troubleshooting.
HPLC Analysis: A small aliquot of the resin can be cleaved, and the resulting peptide analyzed by reverse-phase HPLC. The presence of any remaining trityl-protected peptide can be quantified.[14]
Mass Spectrometry: Mass spectrometry of the cleaved peptide can confirm the complete removal of the trityl group by observing the expected molecular weight.[14]
Potential Side Reactions and Troubleshooting
Even with the use of scavengers, side reactions can occur during on-resin detritylation.
Incomplete Deprotection: This can be caused by insufficient reaction time, too low a concentration of acid, or poor swelling of the resin.
Solution: Increase the reaction time, use a slightly higher concentration of TFA, or ensure the resin is adequately swollen.
Alkylation of Sensitive Residues: Tryptophan, cysteine, and methionine are particularly susceptible to alkylation by the trityl cation if scavenging is inefficient.[7][8]
Solution: Use an effective scavenger cocktail, such as one containing TIPS or a combination of scavengers. For peptides containing multiple sensitive residues, a more complex scavenger cocktail may be necessary.[12][13]
Premature Cleavage from Highly Acid-Labile Resins: Resins such as 2-chlorotrityl chloride resin are very sensitive to acid.[8][15]
Solution: Use very mild acidic conditions (e.g., 1% TFA in DCM for a short duration, or acetic acid-based cleavage cocktails) for detritylation on these resins.[15]
Conclusion
The on-resin removal of trityl protecting groups is a fundamental and critical step in solid-phase synthesis. A thorough understanding of the underlying mechanism, careful selection of reagents, and the judicious use of scavengers are essential for achieving high yields of the desired product with minimal side reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform on-resin detritylation. As with any chemical transformation, optimization for each specific substrate is key to obtaining the best possible results.
References
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap - Taylor & Francis.
Cys thiol protection with the trityl (Trt) protecting group...
An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed.
Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term - Fiveable.
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
Modified Trityl Ester Protecting Groups in Peptide Synthesis.
Application Notes & Protocols: Synthesis of Novel Thioethers from (R)-2-Hydroxy-3-(tritylthio)propanoic Acid
Introduction: The Strategic Value of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid In the landscape of modern drug discovery and development, chiral synthons serve as indispensable starting points for creating complex, ster...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid
In the landscape of modern drug discovery and development, chiral synthons serve as indispensable starting points for creating complex, stereochemically defined molecules. (R)-2-Hydroxy-3-(tritylthio)propanoic acid is a valuable chiral building block, presenting three distinct functional groups: a carboxylic acid, a secondary alcohol of (R) configuration, and a sterically hindered S-trityl protected thiol.[1][2][3] This trifunctional nature allows for orthogonal chemical manipulations, making it a versatile precursor for a variety of derivatives, particularly cysteine-like structures and novel thioethers.[4][5]
Thioethers are a cornerstone of medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[6][7] The sulfur atom's unique size, polarizability, and ability to engage in hydrogen bonding and oxidation to sulfoxides and sulfones provide a rich scaffold for modulating pharmacological properties.[8]
This guide provides an in-depth exploration of two primary synthetic strategies for generating novel thioethers from (R)-2-Hydroxy-3-(tritylthio)propanoic acid, designed for researchers and professionals in synthetic and medicinal chemistry. We will dissect the mechanistic rationale behind each approach and provide detailed, actionable protocols.
Strategy 1: Sequential S-Deprotection and Alkylation
This is the most direct and widely employed strategy. It involves a two-step sequence: first, the removal of the acid-labile trityl (triphenylmethyl) protecting group to unmask the free thiol, followed by nucleophilic substitution (S-alkylation) with a suitable electrophile to form the new carbon-sulfur bond.
Part A: Deprotection of the S-Trityl Group
Mechanistic Rationale: The trityl group is prized for its stability to a wide range of conditions but its facile cleavage under acidic conditions.[9] The mechanism hinges on the protonation of the sulfur atom (or an ether oxygen in the case of O-trityl groups), which weakens the C-S bond. This is followed by cleavage to generate the free thiol and the highly stable triphenylmethyl (trityl) cation.[10] The stability of this carbocation, delocalized across three phenyl rings, is the thermodynamic driving force for the reaction.
A critical consideration is the reactivity of the liberated trityl cation, which can act as an electrophile and alkylate other nucleophilic sites in the molecule or solvent. To prevent this, a cation scavenger, such as triethylsilane (TES) or water, is typically added. TES irreversibly reduces the trityl cation to triphenylmethane, effectively removing it from the reaction.
Caption: Workflow for S-Trityl deprotection.
Experimental Protocol 1: S-Trityl Deprotection
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Hydroxy-3-(tritylthio)propanoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
Scavenger Addition: Add triethylsilane (TES, 2.0-3.0 eq) to the solution.
Initiation: Cool the flask to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise over 5 minutes. Caution: TFA is highly corrosive.
Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Purification: The crude residue containing the deprotected (R)-2-Hydroxy-3-mercaptopropanoic acid can often be carried forward to the next step without extensive purification. If necessary, it can be purified by silica gel chromatography, though the free thiol is susceptible to oxidation.
Part B: S-Alkylation of the Intermediate Thiol
Mechanistic Rationale: The alkylation of thiols is a classic SN2 reaction.[6][8] The free thiol generated in the previous step is deprotonated by a mild base (e.g., K₂CO₃, Et₃N, or DIPEA) to form a thiolate anion. This highly nucleophilic thiolate then attacks an alkyl electrophile (typically an alkyl halide or tosylate), displacing the leaving group to form the new thioether.[8] The choice of base and solvent is crucial to ensure sufficient deprotonation without promoting side reactions.
Experimental Protocol 2: S-Alkylation
Preparation: Dissolve the crude (R)-2-Hydroxy-3-mercaptopropanoic acid (1.0 eq) from the previous step in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq). Stir the suspension for 15-20 minutes at room temperature to ensure formation of the thiolate.
Electrophile Addition: Add the desired alkyl halide (R-X, 1.1-1.2 eq) to the reaction mixture.
Reaction: Stir the reaction at room temperature (or heat gently to 40-50 °C if the electrophile is unreactive) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the resulting thioether by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Parameter
Deprotection (Part A)
S-Alkylation (Part B)
Solvent
Dichloromethane (DCM)
DMF, Acetonitrile
Key Reagents
Trifluoroacetic Acid (TFA)
Alkyl Halide (R-X)
Additives
Triethylsilane (TES)
K₂CO₃, DIPEA
Temperature
0 °C to Room Temp.
Room Temp. to 50 °C
Typical Yield
>90% (crude)
60-95% (over 2 steps)
Strategy 2: Thioether Synthesis via Mitsunobu Reaction
The Mitsunobu reaction offers an alternative and elegant approach, directly converting the secondary hydroxyl group into a new thioether with a concomitant inversion of stereochemistry.[11] This strategy is particularly powerful for creating diastereomers that are otherwise difficult to access.
Mechanistic Rationale: The Mitsunobu reaction is a redox-coupled substitution process.[12][13] Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), first react to form a phosphonium salt. This species activates the alcohol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). The key step is the SN2 displacement of this leaving group by a nucleophilic thiol (R'-SH).[14] This nucleophilic attack occurs from the backside, leading to a clean inversion of the stereocenter, transforming the (R)-alcohol into an (S)-thioether.[11][12]
Caption: Key phases of the Mitsunobu reaction for thioether synthesis.
Experimental Protocol 3: Mitsunobu Reaction
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-Hydroxy-3-(tritylthio)propanoic acid (1.0 eq), the desired thiol (R'-SH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
Cooling: Cool the solution to 0 °C in an ice bath.
Initiation: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 10-15 minutes. Note: Azodicarboxylates are hazardous; handle with care. A slight yellow/orange color should persist.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure.
Purification: The purification of Mitsunobu reactions can be challenging due to the stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). A primary purification by silica gel column chromatography is typically required. Further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.
Parameter
Mitsunobu Reaction
Key Reagents
PPh₃, DEAD or DIAD, Thiol (R'-SH)
Solvent
Anhydrous THF
Atmosphere
Inert (Nitrogen or Argon)
Temperature
0 °C to Room Temp.
Stereochemical Outcome
Inversion (R -> S at C2)
Typical Yield
40-80%
Conclusion
(R)-2-Hydroxy-3-(tritylthio)propanoic acid provides access to novel thioether derivatives through at least two robust synthetic avenues. The choice between the deprotection/alkylation sequence and the Mitsunobu reaction depends on the desired final structure and stereochemistry.
The deprotection/alkylation pathway is reliable and high-yielding for modifying the sulfur-containing portion of the molecule while retaining the original (R)-stereochemistry at the hydroxyl-bearing carbon.
The Mitsunobu reaction is the method of choice for introducing a new thioether at the C2 position with a predictable inversion of stereochemistry, yielding the (S)-configuration.
Both strategies underscore the utility of this chiral building block in expanding the chemical space for drug discovery and other applications requiring precisely engineered organosulfur compounds.
References
Belvisi, L., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(21), 7047-7056. Available at: [Link]
Ida, T., et al. (2017). Synthesis of L-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Journal of Biological Chemistry, 292(10), 4085-4096. Available at: [Link]
Nikpour, F., & Ghorbani-Choghamarani, A. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(1), 1-10. Available at: [https://www.jmaterenvironsci.com/Journal/vol6-1/JME S-2015-Nikpour.pdf]([Link] S-2015-Nikpour.pdf)
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
Wang, C., et al. (2017). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry, 15(3), 597-601. Available at: [Link]
Kim, D. H., et al. (2002). Cysteine Derivatives as Inhibitors for Carboxypeptidase A: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 45(3), 663-670. Available at: [Link]
Belvisi, L., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. Available at: [Link]
Goksu, H., et al. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Scientific Reports, 13(1), 16489. Available at: [Link]
Movassagh, B., & Shokri, S. (2010). ALIPHATIC THIOETHERS BY S-ALKYLATION OF THIOLS VIA TRIALKYL BORATES. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1649-1653. Available at: [Link]
González-García, J., et al. (1998). Industrial Synthesis of Cysteine Derivatives. CORE. Available at: [Link]
Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA - Repositorio Institucional de la Universidad de Alicante. Available at: [Link]
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
Belvisi, L., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ACS Publications. Available at: [Link]
But, T. Y., & Moody, C. J. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
Beddoe, R. H., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Chemical Science, 12(20), 7063-7069. Available at: [Link]
Clayden, J., & Watson, D. W. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 572-582. Available at: [Link]
Szałabska, K., et al. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Scientific Reports, 13(1), 20584. Available at: [Link]
PrepChem.com. Synthesis of (3R,4R)-4-[[2-(hydroxy)ethyl]thio]-3-tritylamino-2-azetidinone. Available at: [Link]
Google Patents. (1981). US4267375A - Preparation of thioethers.
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Available at: [Link]
Technical Support Center: S-Trityl Deprotection & Side Reaction Management
Current Status: Operational Topic: Troubleshooting S-Trityl Cleavage in Fmoc-SPPS Audience: Senior Researchers & Process Chemists The Core Directive: Understanding the Kinetic Game In Solid Phase Peptide Synthesis (SPPS)...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting S-Trityl Cleavage in Fmoc-SPPS
Audience: Senior Researchers & Process Chemists
The Core Directive: Understanding the Kinetic Game
In Solid Phase Peptide Synthesis (SPPS), removing the S-Trityl (Trt) group from Cysteine is not merely an acid-base reaction; it is a kinetic competition .
When Trifluoroacetic Acid (TFA) cleaves the Cys(Trt) bond, it generates a Trityl Cation (
) . This carbocation is a resonance-stabilized, bulky electrophile. It does not disappear; it must be quenched.
Scenario A (Success): The scavenger intercepts the
faster than the peptide does.
Scenario B (Failure): The
attacks electron-rich side chains (Trp, Met, Tyr) or re-attaches to the Cysteine thiol.
Expert Insight: The Trityl group is acid-labile, but the resulting cation is "sticky." Standard cleavage cocktails (95% TFA) are often insufficient for sequences containing Trp, Met, or multiple Cys residues.
Visualization: The Scavenging Mechanism
The following diagram illustrates the competitive pathways during deprotection.
Figure 1: The fate of the Trityl cation. Effective scavenging requires the "Fast Capture" pathway to kinetically outcompete the internal nucleophilic attack.
Troubleshooting Guide: Symptom
Solution
Use this matrix to diagnose cleavage failures based on analytical data (LC-MS/HPLC).
Symptom (Mass Shift)
Probable Cause
The Mechanism
Corrective Action
+242 Da
Trityl Adduct
Incomplete scavenging. The has re-attached to Cys (reversible) or alkylated Trp (irreversible).
Immediate: Use "Reagent K" or DODT. Prevention: Increase scavenger volume to peptide mass ratio.
+56 Da
t-Butyl Adduct
cations (from Ser/Thr/Tyr protection) alkylating Cys or Met.
Prevention: Add EDT or DODT (Thiols are superior to Silanes for scavenging).
+16 Da
Met Oxidation
Methionine converted to Sulfoxide () by reactive oxygen species.
Prevention: Use Thioanisole or Reagent H. Fix: Post-cleavage reduction with .
Yellow/Orange Solution
High Cation Conc.
Visual indicator of stable carbocations (Trityl/tBu) accumulating in solution.
Normal: Often normal for Trt-heavy peptides. Ensure solution doesn't turn dark red/black (charring).
Low Yield (Cys)
Disulfide Bridges
Premature oxidation of Cys to Cystine (dimerization) during workup.
Fix: Perform cleavage under . Add DTT to the ether precipitation step to keep Cys reduced.
Experimental Protocols: The Cocktail Menu
Do not use a "one size fits all" approach. Select the cocktail based on your sequence's complexity.
A. The "Gold Standard" for Difficult Sequences: Reagent K
Best for: Peptides containing Cys, Met, Trp, or Tyr.
Why: It combines thiols (EDT) for cation scavenging with Thioanisole to accelerate Arg(Pbf) removal and protect Met.
EDT (1,2-Ethanedithiol): 2.5% (The critical thiol scavenger)
Protocol:
Cool the cocktail to 0°C before adding to the resin (suppresses initial exothermic side reactions).
Add 10-20 mL cocktail per gram of resin.
Allow to warm to Room Temp (RT) and shake for 2-3 hours.
Warning: EDT smells like rotting cabbage. Use a dedicated fume hood.
B. The "Green" Alternative: DODT Cocktail
Best for: Replacing Reagent K to reduce toxicity and odor without sacrificing performance.
Why: DODT (3,6-dioxa-1,8-octanedithiol) has a higher boiling point and lower vapor pressure than EDT but identical scavenging properties.
Best for: Simple sequences (No Met, No Trp).
Why: Avoids thiols entirely. Relies on Silane (TIS).[1][6][7]
Risk:Do not use if you have sensitive Trp or Met residues; TIS is often insufficient to prevent alkylation/oxidation in complex sequences.
Use this flow to determine the safest cleavage strategy for your specific peptide.
Figure 2: Decision tree for cleavage cocktail selection. Always prioritize thiol-based scavengers (Reagent K/DODT) when Cys and Trp are present.
Frequently Asked Questions (FAQ)
Q: Can I use TIS (Silane) instead of EDT (Thiol) for Cysteine peptides?A: You can, but it is risky. Silanes scavenge via hydride transfer (irreversible), while Thiols scavenge via sulfur alkylation (reversible). For S-Trityl protection, thiols (EDT/DODT) are mechanistically superior because they can participate in thiol-disulfide exchange and are better nucleophiles for the bulky trityl cation. If you have >1 Cys, use a Thiol.
Q: My peptide has a +16 Da mass shift. Can I fix it?A: Yes. This is Methionine Sulfoxide.[1][9][10] Dissolve the crude peptide in weak acid and treat with
and Dimethyl Sulfide (DMS) for 30 minutes. This reduces the sulfoxide back to Methionine. Alternatively, use Reagent H (TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I) for the initial cleavage to prevent it entirely.
Q: Why is my cleavage solution turning bright yellow?A: This is the color of the Trityl Cation . It indicates the deprotection is working, but the cation is lingering. If the color persists strongly, it suggests your scavenger capacity is nearing saturation. For your next run, increase the volume of the cocktail relative to the resin mass.
Q: How do I prevent Tryptophan alkylation (+242 Da)?A: The most effective prevention is upstream synthesis design: Use Fmoc-Trp(Boc)-OH instead of Fmoc-Trp-OH. The Boc group on the indole nitrogen electron-withdraws, making the ring non-nucleophilic and immune to Trityl attack. If you didn't use Boc-protection, you must use Reagent K (EDT/Thioanisole).
References
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for Reagent K compositions).
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[10] International Journal of Peptide and Protein Research, 36(3), 255-266.
CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. Retrieved from
Merck (Novabiochem). (n.d.). Fmoc Resin Cleavage Protocols. Retrieved from
Vila-Perelló, M., et al. (2005). Met-containing peptides: Avoiding secondary reactions in the final global deprotection. ACS Omega (Contextual reference for Reagent H and Met oxidation).
Technical Support Center: HPLC Purification of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid
The following technical guide is designed as a specialized support resource for researchers working with (R)-2-Hydroxy-3-(tritylthio)propanoic acid and its derivatives. It synthesizes chromatographic principles with prac...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed as a specialized support resource for researchers working with (R)-2-Hydroxy-3-(tritylthio)propanoic acid and its derivatives. It synthesizes chromatographic principles with practical, bench-proven troubleshooting strategies.
[1]
Status: Active
Lead Scientist: Dr. A. Vance, Senior Applications Specialist
Last Updated: February 2026
Executive Summary & Compound Profile
(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a critical chiral building block, often used in the synthesis of depsipeptides (e.g., Romidepsin analogs) and HDAC inhibitors.[1] Its purification presents a unique "solubility-stability paradox":
Hydrophobicity: The bulky trityl (triphenylmethyl) group dominates the physicochemical properties, requiring high organic solvent strength.
Lability: The trityl-sulfur bond is acid-sensitive.[1] While stable in solid form, it risks detritylation (loss of protecting group) in acidic mobile phases over time.
Chirality: The (R)-configuration is essential for biological activity; enantiomeric excess (ee) must be strictly monitored.[1]
Module 1: Achiral Purity (RP-HPLC)
Focus: Chemical Purity, Impurity Profiling, and Preparative Isolation.[1]
Q: I am seeing peak tailing and poor resolution on my standard C18 column. What is the optimal stationary phase?
A: Standard C18 columns often fail because the free carboxylic acid interacts with residual silanols, while the hydrophobic trityl group retains strongly.
Recommendation: Switch to a C18 column with polar-embedded groups or a Phenyl-Hexyl phase.[1]
Why? The phenyl ring provides
interactions with the trityl group, improving selectivity, while the polar embedding shields silanols, reducing tailing for the carboxylic acid head group.
Specific Column Types: Waters XSelect CSH C18, Phenomenex Luna Phenyl-Hexyl, or Zorbax Eclipse Plus C18.[1]
Q: My product degrades during the run. How do I balance pH control with trityl stability?
A: This is likely acid-catalyzed detritylation .[1]
Diagnosis: If you see a new peak eluting at the solvent front (free thiol) or a very hydrophobic peak (triphenylmethanol/trityl species) growing over repeated injections, your mobile phase is too acidic.
The Fix:
Replace TFA: Trifluoroacetic acid (TFA) is strong (
). Switch to 0.1% Formic Acid () or an Ammonium Acetate buffer (pH 4.5 - 5.5) .
Temperature: Lower the column temperature to 20-25°C . High temperatures accelerate hydrolysis.
Speed: Use steeper gradients to minimize on-column residence time.
Standard Operating Procedure (SOP): RP-HPLC Method
Parameter
Condition
Column
C18 (End-capped) or Phenyl-Hexyl, 4.6 x 150 mm, 3-5 µm
Q: Can I use Reverse Phase (RP) solvents for chiral analysis?
A: Yes, but immobilized chiral columns are preferred for RP conditions to prevent stripping the chiral selector. However, Normal Phase (NP) is historically more robust for this specific class of hydroxy acids.
Why TFA? The acid ensures the carboxylic acid group is protonated (
), preventing peak broadening and ensuring distinct interaction with the chiral selector.
Expected Result: The hydroxyl group and the trityl-thioether moiety create a unique 3-point interaction pocket in the amylose spiral, allowing baseline separation.[1]
Module 3: Troubleshooting & Sample Prep[1]
Q: I see "Ghost Peaks" in my blank injection after a sample run.
A: The trityl group is extremely hydrophobic and "sticky."
Cause: Carryover. The compound is adsorbing to the injector needle, loop, or column frit.
Solution:
Needle Wash: Use a strong solvent wash (e.g., 90% ACN or MeOH) between injections.
Blank Runs: Run a "sawtooth" gradient (5% to 100% B rapidly) after high-concentration injections.
Q: Sample Solubility - My sample precipitates when I dilute with water.
A: Never dissolve trityl-protected derivatives in pure water.
Protocol: Dissolve the solid in 100% DMSO or Methanol to create a high-concentration stock. Dilute this stock with Mobile Phase B (ACN) first, then slowly add Mobile Phase A only if necessary. Ensure the final organic content of the sample is
.
Visual Workflows
Diagram 1: Purification & Stability Logic Flow
This diagram illustrates the decision-making process for purification, highlighting the critical "Acid Trap" where detritylation occurs.
Caption: Logic flow for mobile phase selection. Note the high risk of detritylation with strong acids like TFA during long runs.
Diagram 2: Chiral Method Development Strategy
Caption: Decision tree for establishing a chiral method. Normal Phase is recommended for hydroxy acids to maximize hydrogen bonding interactions.
References
Matarashvili, I., et al. (2013).[2] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science. Link
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link
BenchChem. "HPLC Protocol for Purity Analysis of (R)-2-Acetylthio-3-phenylpropionic Acid." Application Note. Link
Santa Cruz Biotechnology. "3-(Tritylthio)propionic acid Product Data." SCBT. Link
Sigma-Aldrich. "3-(Tritylthio)propionic acid: Properties and Safety."[1] Merck/Sigma-Aldrich. Link
preventing racemization during coupling of chiral hydroxy acids
Technical Support Center: Chiral Hydroxy Acid Coupling Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the Advanced Synthesis Support Module Subject: Prevention of Racemization in -Hydroxy Acid...
You are accessing this guide because you are experiencing—or anticipating—loss of enantiomeric excess (ee) during the esterification or amidation of chiral
-hydroxy acids. Unlike amino acids, AHAs lack the amide proton that facilitates oxazolone formation; however, they are uniquely susceptible to base-catalyzed enolization due to the electron-withdrawing nature of the adjacent oxygen.
This guide prioritizes causality-driven troubleshooting . We do not just tell you what to add; we explain why your current protocol might be failing and provide self-validating alternatives.
Module 1: The Racemization Danger Zone (Diagnostics)
Before optimizing reagents, you must visualize the failure mode. Racemization in AHAs is almost exclusively driven by the acidity of the
-proton once the carboxyl group is activated.
The Mechanism of Failure
When you activate a chiral AHA (converting -COOH to -CO-LG), the
-proton's acidity increases significantly ( drops from ~20 to ~10-13). If a base (e.g., EtN, DIPEA, or even high loadings of DMAP) is present, it abstracts this proton, forming an achiral enolate. Upon reprotonation, the stereocenter is scrambled.
Figure 1: The kinetic competition between coupling (green path) and enolization (red path). Success depends on making the green path faster than the red path.
Module 2: Reagent Selection Matrix
The choice of coupling reagent dictates the pH of the reaction micro-environment. Avoid "standard" peptide coupling protocols (like HATU/DIPEA) for sensitive AHAs, as the obligatory base is often fatal to chiral purity.
Comparative Efficacy Table: AHA Coupling
Reagent System
Risk Profile
Mechanism Note
Recommendation
DIC / Oxyma Pure
🟢 Lowest
Oxyma buffers pH (< 7) and suppresses side reactions better than HOBt.
Gold Standard for labile AHAs.
EDC / Catalytic DMAP
🟡 Moderate
"Steglich" conditions.[1][2] Safe only if DMAP is < 10 mol% and Temp is 0°C.
Good for simple esters; risky for hindered substrates.
HATU / DIPEA
🔴 High
Requires basic conditions. The basicity of DIPEA often triggers enolization before coupling occurs.
Avoid unless substrate is robust.
Mitsunobu (PPh3/DIAD)
🔵 Inversion
reaction causes 100% inversion of stereochemistry.
Use for Stereoinversion strategies (start with R to get S).
Use for sterically hindered macrocyclizations only.
Module 3: Validated Protocols
Protocol A: The "Safe Harbor" Method (DIC/Oxyma)
Best for: General coupling of chiral AHAs to amines or alcohols where retention of configuration is required.
Why this works: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior leaving group to HOBt, accelerating the reaction so that coupling happens faster than proton abstraction. The reaction environment remains neutral to slightly acidic.
Step-by-Step:
Dissolution: Dissolve the Chiral AHA (1.0 eq) and Oxyma Pure (1.1 eq) in DCM or DMF (0.1 M concentration).
Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide) (1.1 eq).
Pre-activation (Critical): Stir for 2–3 minutes. Do not exceed 5 minutes.
Checkpoint: The solution should remain clear or turn slightly yellow.
Coupling: Add the nucleophile (Alcohol/Amine) (1.0–1.2 eq).
Note: If the nucleophile is an amine salt (e.g., HCl salt), add TMP (2,4,6-Collidine) (1.0 eq) instead of DIPEA/TEA. Collidine is too sterically hindered to abstract the
-proton efficiently.
Monitoring: Allow to warm to room temperature. Monitor by TLC/LCMS.
Workup: Wash with 1M HCl (to remove DIC urea and collidine), then saturated NaHCO
.
Protocol B: The "Steglich" Esterification (Strict Control)
Best for: Simple esterification of primary/secondary alcohols.
Why this fails (and how to fix it): Standard protocols often use 0.5–1.0 eq of DMAP. This forms a high concentration of
-acylpyridinium ions, which are extremely prone to racemization. You must use DMAP as a catalyst only.
Step-by-Step:
Setup: Dissolve AHA (1.0 eq) and Alcohol (1.1 eq) in anhydrous DCM.
Catalyst Addition: Add DMAP (0.05 eq / 5 mol%). Do not add more.
Coupling: Cool to -10°C or 0°C . Add EDC·HCl (1.2 eq).
Reaction: Stir at 0°C for 1 hour, then slowly warm to RT.
Troubleshooting: If conversion is low after 4 hours, do not add more DMAP. Instead, add more EDC and prolong time. Adding base will kill your ee.
Protocol C: The Mitsunobu Inversion Strategy
Best for: When you need to couple a secondary chiral alcohol (as the nucleophile) or when the AHA is the alcohol component.
Concept: If you cannot prevent racemization, control it via total inversion. If you need an (S)-ester, start with an (R)-alcohol and use Mitsunobu conditions.
Figure 2: The Mitsunobu Inversion Pathway. Note that the alcohol acts as the electrophile here.[4]
Module 4: Advanced Troubleshooting (FAQ)
Q1: My ee% dropped from 99% to 82% using HATU/DIPEA. Can I rescue the product?
A: No, you cannot separate enantiomers easily without chiral chromatography.
Root Cause: The DIPEA (base) abstracted the
-proton of the HATU-activated ester.
Fix for next time: Switch to DIC/Oxyma Pure . If a base is absolutely required (e.g., to free an amine salt), use 2,4,6-Collidine (Sym-collidine). It is a "non-nucleophilic, hindered base" that minimizes proton abstraction at the
-position.
Q2: I am using the Steglich method (DCC/DMAP) and seeing variable racemization. Why?
A: You likely added the DCC before cooling, or you used too much DMAP.
Fix: The reaction between the acid and DCC is exothermic. If this happens at room temperature without the alcohol present, the
-acylisourea rearranges or racemizes. Always mix Acid + Alcohol + DMAP first, cool to 0°C, then add DCC/EDC.
Q3: How do I remove the urea byproduct (DCU) from DIC couplings?
A: DCU is soluble in DCM but insoluble in ether/hexane.
Evaporate the DCM reaction mixture to a slurry.
Triturate (suspend) in cold diethyl ether or hexane.
Filter off the white solid (DCU).
The filtrate contains your product.
Q4: Can I use HOBt if I don't have Oxyma?
A: Yes, but HOBt is less efficient and has been reclassified as an explosive for transport (Class 1.3C). Oxyma is safer and shows statistically significant improvement in retaining chirality for sensitive substrates like phenylglycine or
-hydroxy acids.
References
Neises, B. & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6][7] Chemistry – A European Journal, 15(37), 9394–9403.
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Inanaga, J., et al. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi Method).[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
common impurities in (R)-2-Hydroxy-3-(tritylthio)propanoic acid synthesis
This guide serves as a technical support resource for the synthesis and impurity management of (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a critical chiral building block often employed in the synthesis of peptide-drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the synthesis and impurity management of (R)-2-Hydroxy-3-(tritylthio)propanoic acid , a critical chiral building block often employed in the synthesis of peptide-drug conjugates (PDCs) and histone deacetylase (HDAC) inhibitors.[1]
Topic: Impurity Profile & Process Control in Synthesis via Diazotization
Audience: Process Chemists, CMC Leads, and R&D Scientists
Version: 2.1 (Current)
Executive Summary
The synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid is typically achieved via the diazotization of S-Trityl-L-Cysteine .[1] While this route aims to preserve the stereocenter via double inversion (neighboring group participation), process deviations frequently lead to racemization, oxidation, and elimination byproducts. This guide details the mechanistic origins of these impurities and provides actionable troubleshooting protocols.
Q1: We are observing variable levels of the (S)-enantiomer (5–15%) in our final product. Why is the retention of configuration failing?
A: The conversion of S-Trityl-L-Cysteine (R-configuration) to the (R)-hydroxy acid relies on Neighboring Group Participation (NGP) .[1]
The Mechanism: Upon formation of the diazonium intermediate, the adjacent carboxylate group attacks the
-carbon before water can, forming a transient -lactone (inversion #1). Water then opens this lactone (inversion #2), resulting in net retention of configuration.
The Failure Mode: If the reaction temperature is too high or the acid concentration is too low, the NGP mechanism competes with a direct
pathway (carbocation formation) or direct attack by water. The pathway leads to racemization, while direct leads to inversion (yielding the (S)-enantiomer).[1]
Corrective Action:
Temperature: Maintain the reaction between -5°C and 0°C during nitrite addition. Do not exceed 5°C until nitrogen evolution ceases.
Acid Strength: Ensure sufficient protonation. Use dilute sulfuric acid (0.5 M to 1 M) rather than weak organic acids to favor the diazonium stability over immediate carbocation collapse.[1]
Q2: Can we re-process the material to upgrade the enantiomeric excess (ee)?
A: Direct recrystallization is often difficult due to the waxy nature of the trityl compound.
Recommended Protocol: Convert the crude acid to its dicyclohexylamine (DCHA) salt .[1] The (R)-acid DCHA salt typically crystallizes well from ethyl acetate/hexanes, rejecting the (S)-isomer in the mother liquor.[1] The free acid can then be regenerated by acidification.
Q3: High-Resolution Mass Spectrometry (HRMS) shows a peak at M+16 relative to the product.[1] Is this a solvate?
A: No, this is likely the Sulfoxide Impurity ((R)-2-Hydroxy-3-(tritylsulfinyl)propanoic acid).[1]
Cause: Sodium nitrite (
) is an oxidant.[1] Excess nitrite, prolonged reaction times, or insufficient quenching can oxidize the sulfur atom even with the bulky trityl protection.
Prevention:
Titrate the nitrite addition carefully. Use exactly 1.05–1.1 equivalents relative to the amine.
Quench: Immediately quench excess nitrous acid with Urea or Sulfamic Acid once the starting material is consumed. Do not let the reaction stir overnight with excess nitrite.
Q4: We see a significant impurity with a UV absorbance shifted to longer wavelengths (conjugation). It elutes later than the product.
A: This is 3-(Tritylthio)acrylic acid (Elimination Product).[1]
Mechanism: Elimination of the diazonium group (or the final hydroxyl group under thermal stress) creates a double bond conjugated with the carboxylate.
Trigger: High temperatures (>20°C) during the diazotization or workup phase promote
Troubleshooting: Keep workup solutions cool. Avoid heating the crude material above 40°C during solvent removal.
Q5: The product contains a white solid insoluble in the aqueous workup phase.
A: This is Triphenylmethanol (Trityl Alcohol) .[1]
Cause: Detritylation.[1] The trityl-sulfur bond is acid-labile, particularly in the presence of heat.[1]
Removal: Triphenylmethanol is highly non-polar.[1] Wash the alkaline aqueous solution (containing your product as a salt) with Diethyl Ether or MTBE before acidification. The trityl alcohol will partition into the organic layer, while your product remains in the aqueous phase.
Part 2: Impurity Profile & Specifications
Table 1: Common Impurities and Acceptance Criteria (Development Phase)
Impurity Name
Structure Description
Relative Retention (RRT)*
Origin
Limit (Area %)
S-Enantiomer
(S)-2-Hydroxy-3-(tritylthio)propanoic acid
0.95 or 1.05 (Chiral Column)
Inversion (SN2) / Racemization
NMT 1.0%
Sulfoxide
(R)-2-Hydroxy-3-(tritylsulfinyl)propanoic acid
~0.85
Oxidation by Nitrite
NMT 0.5%
Acrylic Derivative
3-(Tritylthio)acrylic acid
~1.20
Elimination
NMT 0.5%
Trityl Alcohol
Triphenylmethanol
~1.50
Acid Hydrolysis
NMT 0.2%
Starting Material
S-Trityl-L-Cysteine
~0.90
Incomplete Reaction
NMT 0.1%
*RRT values are approximate and depend on the specific C18 method used.
Part 3: Mechanistic Visualization
The following diagram illustrates the bifurcation of the diazonium intermediate, highlighting the "Golden Path" to the desired (R)-product and the "Failure Paths" leading to impurities.
Figure 1: Mechanistic pathway showing the double-inversion route to the target (R)-enantiomer and competing side reactions.[1]
Part 4: Optimized Synthetic Protocol
Objective: Synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid with >98% ee.
Cooling: Cool the suspension to -5°C using an ice-salt bath. Efficient stirring is critical as the starting material is hydrophobic.
Diazotization: Dissolve Sodium Nitrite in minimal water (10 mL).[1] Add this solution dropwise to the suspension over 45 minutes .
Critical Control Point: Maintain internal temperature < 2°C.[1]
Reaction: Stir at 0°C for 4 hours. The suspension will gradually clear or change texture as the hydroxy acid forms.
Quenching: Add Urea (0.5 g) and stir for 15 minutes to destroy excess nitrous acid (prevents sulfoxide formation).
Workup (Purification by Extraction):
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
Impurity Removal Step: Wash the combined organic layers with 5% NaHCO3 (3 x 100 mL). The product moves to the aqueous phase; Trityl alcohol and non-acidic impurities stay in the organic phase. Discard the organic phase.
Acidify the aqueous bicarbonate layer carefully with dilute HCl to pH 2.
Extract the cloudy acidic mixture with fresh Ethyl Acetate.
Isolation: Dry the final organic layer over
, filter, and concentrate in vacuo (bath temp < 35°C) to yield the crude solid.
Crystallization: Recrystallize from Ethyl Acetate/Hexane or form the DCHA salt if optical purity needs upgrading.
References
Reaction Mechanism (Diazotization Retention): Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 178-180. Link[1]
S-Trityl-L-Cysteine Properties: PubChem Compound Summary for CID 76044, S-Trityl-L-cysteine. National Center for Biotechnology Information (2025).[1] Link[1]
Synthesis of Hydroxy Acids from Amino Acids: Winitz, M., Bloch-Frankenthal, L., Izumiya, N., Greenstein, J. P., Birnbaum, S. M., & Koegel, R. J. (1956). Studies on Diastereoisomeric α-Amino Acids and Corresponding α-Hydroxy Acids. Journal of the American Chemical Society, 78(10), 2423–2430. Link[1]
Process Impurities in Thio-Compounds: Baillie, T. A., & Slatter, J. G. (1991). Glutathione: A vehicle for the transport of chemically reactive metabolites. Accounts of Chemical Research, 24(9), 264–270. Link[1]
Technical Support Hub: Optimizing Trityl Cleavage in Peptide Synthesis
Mission: To provide researchers with a mechanistic understanding and actionable protocols for the efficient removal of trityl-based protecting groups (Trt, Mmt, Dmt) using TFA cocktails. Module 1: The Chemistry of Cleava...
Author: BenchChem Technical Support Team. Date: February 2026
Mission: To provide researchers with a mechanistic understanding and actionable protocols for the efficient removal of trityl-based protecting groups (Trt, Mmt, Dmt) using TFA cocktails.
Module 1: The Chemistry of Cleavage
Understanding the "Why" before the "How"
Efficient cleavage is a competition between acidolysis (breaking the bond) and scavenging (preventing re-attachment).
1.1 The Mechanism
When Trifluoroacetic Acid (TFA) attacks a trityl-protected residue (e.g., Cys(Trt), His(Trt), or a 2-CTC resin linker), it generates a stable, bulky trityl carbocation . This cation is highly electrophilic. If not immediately neutralized by a scavenger, it will alkylate electron-rich side chains (Tryptophan, Methionine, Tyrosine) or re-attach to the peptide, leading to low yields and difficult impurities.
Visualizing the Pathway:
Figure 1: The kinetic competition between scavenging (green path) and irreversible alkylation (red path).
1.2 The "Yellow" Indicator
Observation: Upon adding TFA, the solution often turns bright yellow or orange.
Meaning: This is the visual signature of the trityl cation .
Diagnostic:
Persisting Yellow: Insufficient scavenger relative to the amount of trityl groups. Action: Add more silane (TIS/TES).
Fading to Clear/Pink: Successful scavenging. The cation has been quenched.
Module 2: Cocktail Selection Matrix
Stop using "Standard Cleavage" for everything.
One size does not fit all. Select your cocktail based on the specific amino acids in your sequence.
Figure 2: Logic flow for selecting the optimal cleavage cocktail to prevent side reactions.
Module 3: Optimized Protocols
3.1 The "Micro-Cleavage" Test (Highly Recommended)
Why: Don't risk your entire batch. Test cleavage efficiency on 5 mg of resin first.
Prepare: Take ~5 mg of dried resin in a microcentrifuge tube.
Add: 100 µL of selected Cocktail (e.g., Reagent K).
Incubate: Shake at room temp for 2 hours.
Precipitate: Add 1 mL cold diethyl ether. Centrifuge. Decant.
Analyze: Dissolve pellet in 50% Acetonitrile/Water and run LC-MS.
Look for: Mass of protected peptide (incomplete cleavage) vs. Mass of free peptide.
Look for: +56 Da (t-butyl adduct) or +242 Da (Trityl adduct).
3.2 Full Scale Cleavage Protocol
Wash: Wash resin 3x with DCM to remove DMF (DMF is basic and neutralizes TFA). Dry resin under N2.
Ratio: Use 10-20 mL of Cocktail per 1 g of resin . Crucial: Low volume leads to high concentration of cleaved protecting groups, promoting re-attachment.
Q1: My peptide has a mass shift of +242 Da. What is this?
Diagnosis: This is a re-attached Trityl group (Retritylation).
Cause: The trityl cation formed during cleavage reacted with a nucleophile (likely Cys or His) because the scavenger was overwhelmed.
Fix:
Increase the volume of TIS or TES in your cocktail.
Use Reagent K (EDT is a superior scavenger for trityl).
Ensure the ratio of Cocktail-to-Resin is at least 15 mL/g.
Q2: I see a +16 Da shift on Methionine. How do I stop this?
Diagnosis: Methionine Oxidation (Met
Met-Sulfoxide).
Cause: Oxygen in the atmosphere or oxidants in the chemicals during cleavage.
Fix:
Use Reagent H (contains DMS and Ammonium Iodide).
Alternatively, perform the cleavage under a strict Nitrogen blanket.
Recovery: You can reduce Met(O) back to Met post-cleavage using NH4I/DMS in TFA.[4]
Q3: The cleavage solution stayed bright yellow the whole time.
Diagnosis: Scavenger depletion.
Fix: If the solution is still yellow after 30 mins, add an extra 1-2% TIS immediately. The yellow color indicates active trityl cations looking for a place to bind—don't let that place be your peptide.
Q4: Can I use TIS and TES interchangeably?
Technical Answer: Mostly, yes. TES (Triethylsilane) is smaller and sterically less hindered, making it a faster scavenger than TIS (Triisopropylsilane). However, TIS is standard because it is less volatile and easier to handle. For extremely difficult sequences (e.g., adjacent bulky residues), switch to TES.
References
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[5][6][7][8][9] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[5][7][8][9]
Core reference for the stability and removal conditions of Trt, Mmt, and Dmt groups.
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[10] Int. J. Peptide Protein Res, 36, 255-266.
The origin of "Reagent K" (Cocktail K), establishing the gold standard for scavenging efficiency.
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
Huang, H., & Rabenstein, D. L. (1999).[11] A cleavage cocktail for methionine-containing peptides.[3][4][11] Journal of Peptide Research, 53(5), 548–553.
Source for "Reagent H" and methods to prevent Methionine oxid
Technical Support Center: Synthesis of Multi-Cysteine Peptides (Trityl Strategy)
Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Trityl-Protected Cysteine Synthesis & Folding Welcome to the Peptide Chemistry Support Hub You are likely here because your multi-cys...
You are likely here because your multi-cysteine peptide synthesis has failed. Perhaps you are seeing mass shifts of +242 Da (re-attached trityl), -34 Da (dehydroalanine formation), or complex mixtures of misfolded isomers.
Synthesis of Cys-rich peptides (e.g., defensins, conotoxins, insulin analogs) using Fmoc/Trt strategies requires balancing three competing chemical imperatives:
Acid Sensitivity: Preventing premature Trt removal during coupling.
Stereochemical Integrity: Preventing Cys racemization during activation.
Cation Quenching: Managing the massive release of stable trityl cations during cleavage.
Below are the technical modules designed to troubleshoot these specific failure modes.
Module 1: Synthesis Phase (SPPS)
Critical Issue: Cysteine Racemization
Symptom: Presence of diastereomers (D-Cys impurities) that are difficult to separate by HPLC.[1]
Root Cause:
Cysteine is uniquely prone to racemization due to the high acidity of the
-proton, which is exacerbated by the electron-withdrawing nature of the sulfur protecting group. This occurs primarily during the activation step (formation of the active ester) and in the presence of tertiary bases (DIEA, NMM).
Troubleshooting Protocol:
Variable
Standard Protocol (High Risk)
Optimized Protocol (Low Risk)
Coupling Reagents
HBTU/HATU + DIEA
DIC + Oxyma Pure (Base-free preferred)
Pre-activation
2–5 minutes
0 minutes (Add reagents directly to resin)
Base
DIEA (Diisopropylethylamine)
TMP (Collidine) or None (if using DIC)
Solvent
Pure DMF
DCM/DMF (1:1) or pure DCM
Temperature
50°C–75°C (Microwave)
RT or max 50°C (Cys is heat-sensitive)
Technical Insight:
Avoid pre-activation. When Cys is pre-activated, the risk of converting to the enolizable oxazolone intermediate increases significantly. DIC/Oxyma creates a reaction environment with a pH ~5-6, drastically reducing proton abstraction compared to the basic environment of HBTU/DIEA (pH ~9-10).
Reference:
Steinauer, R., et al. (2010). "Racemization of Cysteine during Fmoc-SPPS."
Critical Issue: Premature Trityl Removal
Symptom: Loss of Cys protection during chain assembly, leading to branched peptides or multiple side-products.
Root Cause:
The Trityl (Trt) group is extremely acid-labile. The slightly acidic nature of HOBt or Oxyma (used in coupling) can slowly deprotect Trt over long syntheses, especially in microwave conditions.
Diagnostic Check:
Are you using Cl-HOBt or Oxyma ? (These are more acidic than HOBt).
Is your synthesis running at >50°C ?
Are you performing double couplings for >1 hour?
Corrective Action:
Buffer the Coupling: Add 0.1 eq of DIEA to the coupling mixture to neutralize the acidity of Oxyma/HOBt, but do not exceed this as it risks racemization.
Resin Selection: For C-terminal Cys, use 2-Chlorotrityl Chloride (2-CTC) resin . It is sterically bulky and prevents
-elimination (formation of piperidinyl-alanine), a common side reaction with Wang resin.
Module 2: Cleavage & Scavenging (The "Trityl War")[2]
This is the most common failure point. Upon acid cleavage (TFA), every Cys(Trt) releases a triphenylmethyl carbocation (
) . This cation is stable and will aggressively re-alkylate the free thiol of Cysteine or the indole ring of Tryptophan.
Visualization: The Scavenging Mechanism
Caption: The competition between scavenger quenching and irreversible peptide modification by Trityl cations.
Scavenger Selection Guide
Scavenger
Efficiency
Odor
Notes
EDT (1,2-Ethanedithiol)
High
Extreme
The gold standard. Dithiols are required to fully quench Trt. Monothiols (like cysteine itself) are insufficient.
DODT
High
Low
A less odorous alternative to EDT. Highly recommended for open-lab environments.
TIS (Triisopropylsilane)
Medium
Low
Good for tBu cations, but often insufficient for Trt loads >4 residues.
Thioanisole
Medium
Low
Accelerates removal of Pbf/Pmc (Arg) but can promote Met oxidation if not handled carefully.
Recommended Protocol: "Reagent K" (Modified)
For peptides with >2 Cysteines, standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient .
Recipe:
TFA: 82.5%
Phenol: 5% (Protects Tyr/Trp)
Water: 5%
Thioanisole: 5%
EDT (or DODT): 2.5% (Crucial for Trt)
Step-by-Step:
Pre-cool the cocktail to 0°C.
Add to resin. Allow to warm to RT.
Time: 2–3 hours. (Do not exceed 4 hours to avoid Trp degradation).
Precipitation: Use ice-cold Diethyl Ether . Do not use MTBE alone; Trt adducts are sometimes soluble in MTBE, which helps remove them, but Ether is better for precipitating the peptide.
Module 3: Oxidative Folding
Once cleaved, you have a linear peptide with free thiols (-SH). The challenge is forming the correct disulfide bonds (Regioselectivity) rather than a random "scrambled" egg.
FAQ: Why is my peptide precipitating during folding?
Answer: Cysteine-rich peptides are hydrophobic. When you dilute them into the folding buffer (pH 7–8), they aggregate before they fold.
Solution:
Chaotropes: Add 1M–2M Urea or Guanidine HCl to the folding buffer. This keeps the peptide in solution without preventing the disulfide bond formation.
Co-solvent: Add 10–20% Acetonitrile or Isopropanol to the buffer.
Protocol: Thermodynamic Shuffling (The "GSH/GSSG" System)
This method allows the peptide to "test" different disulfide pairings until it finds the thermodynamically most stable (native) state.
Workflow:
Dissolve: Linear peptide at 0.1 – 0.5 mg/mL (High dilution prevents intermolecular aggregation).
Buffer: 0.1M Tris-HCl or Ammonium Bicarbonate, pH 8.0.
Redox Pair: Add Reduced Glutathione (GSH , 2 mM) and Oxidized Glutathione (GSSG , 0.2 mM). Ratio 10:1.
Incubation: Stir open to air at 4°C or RT for 24–48 hours.
Monitor: Check HPLC. The "Native" peak usually elutes earlier than the reduced/scrambled peaks (more compact structure = less hydrophobic surface area).
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews. (Comprehensive review of Trt and Cys protection mechanisms).
Albericio, F., et al. (2000). "Cysteine Protection in Fmoc Solid-Phase Peptide Synthesis." Methods in Enzymology. (Details on racemization and solvent effects).
Postma, T.M., & Albericio, F. (2014). "DODT is a non-malodorous scavenger for Fmoc-SPPS."[4][5] Protein & Peptide Letters. (Validation of DODT as an EDT alternative).
Sigma-Aldrich Technical Guide. "Cleavage and Deprotection Protocols for Fmoc SPPS." (Standard protocols for Reagent K and B).
Bachem Technical Library. "Handling of Cysteine Peptides." (Folding and solubility strategies).
For further assistance, please upload your HPLC chromatogram and Mass Spec data to the analysis portal.
Technical Support Center: Cysteine Chemistry & Peptide Synthesis
A Senior Application Scientist's Guide to Minimizing Disulfide Bond Formation After Trityl Deprotection Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the int...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Minimizing Disulfide Bond Formation After Trityl Deprotection
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the intricacies of cysteine-containing peptide synthesis. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address a common and critical challenge: the unwanted formation of disulfide bonds following the removal of the trityl (Trt) protecting group from cysteine residues. As your partner in research, we aim to equip you with the foundational knowledge and practical solutions to ensure the integrity of your synthesized peptides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during and after trityl deprotection, providing a systematic approach to identify and resolve them.
Question: My analytical data (HPLC/LC-MS) shows a significant peak corresponding to a dimer or oligomer of my peptide after cleavage. How can I confirm this is a disulfide bond and prevent its formation?
Answer:
The presence of species with approximately double the mass of your target peptide is a strong indicator of intermolecular disulfide bond formation. Here’s how to troubleshoot this issue:
Confirmation: To confirm the presence of a disulfide bond, treat a small aliquot of your crude peptide solution with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][2] If the dimeric peak disappears and the monomeric peak increases in intensity on your chromatogram, this confirms the issue is disulfide-mediated oligomerization.
Preventative Measures During Cleavage:
Incorporate a Reducing Agent in the Cleavage Cocktail: The most effective preventative measure is to maintain a reducing environment during the cleavage process itself. The free thiol group is highly susceptible to oxidation once the trityl group is removed.[3] Including a thiol-based scavenger like 1,2-ethanedithiol (EDT) in your trifluoroacetic acid (TFA) cleavage cocktail can help keep the cysteine residues in their reduced state.[3]
Optimize Scavenger Concentration: Ensure you have an adequate concentration of scavengers to not only trap the reactive trityl cations but also to protect the deprotected thiol.[3][4]
Post-Cleavage Workup:
Immediate Reduction: If you anticipate that disulfide formation is highly probable for your sequence, you can introduce a reduction step immediately following cleavage and prior to purification. After precipitating your peptide, you can dissolve it in a buffer containing DTT or TCEP to reduce any newly formed disulfide bonds.[5][6]
Question: I observe incomplete trityl deprotection. Could this be related to disulfide bond formation?
Answer:
While incomplete deprotection and disulfide bond formation are distinct side reactions, the conditions that lead to one can sometimes exacerbate the other.
The Role of Scavengers: Incomplete deprotection is often due to insufficient scavenging of the trityl cation, which can then re-attach to the nucleophilic thiol group.[3] Scavengers like Triisopropylsilane (TIS) are crucial for irreversibly trapping the tritytlic cation.[3][7] If your primary issue is incomplete deprotection, focus on optimizing your scavenger cocktail. A common and effective combination is TFA/TIS/H2O (95:2.5:2.5).[8]
The Interplay: If the trityl group is not efficiently removed, the concentration of free thiols available for oxidation is lower. However, any amount of deprotected cysteine is still at risk of oxidation. Therefore, it is crucial to address both issues. A well-formulated cleavage cocktail should contain both a scavenger for the trityl cation (like TIS) and a reducing agent to protect the free thiol (like EDT).[3][9]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the chemistry of trityl deprotection and disulfide bond prevention.
1. What is the chemical mechanism behind disulfide bond formation after trityl deprotection?
During acid-mediated deprotection (typically with TFA), the trityl group is cleaved, generating a highly stable trityl carbocation and a free thiol (sulfhydryl group) on the cysteine residue.[10] This free thiol is a potent nucleophile and is susceptible to oxidation. In the presence of an oxidizing agent (often atmospheric oxygen), two deprotected cysteine residues can react to form a disulfide bond (a cystine residue).
2. What is the primary role of scavengers like Triisopropylsilane (TIS) in the cleavage cocktail?
The primary role of TIS is to act as a cation scavenger.[7][11][12] The trityl cation generated during deprotection is a reactive electrophile that can lead to unwanted side reactions, such as alkylation of sensitive residues like tryptophan or re-attachment to the cysteine thiol.[3][4] TIS effectively and irreversibly reduces the trityl cation to the inert triphenylmethane, thus preventing these side reactions.[3][7]
3. What are the best practices for preparing a cleavage cocktail to minimize disulfide bond formation?
A robust cleavage cocktail should address both the efficient removal of the trityl group and the protection of the resulting free thiol. A widely used and effective cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[3][8] For peptides that are less sensitive, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used, with the addition of EDT (1-2.5%) if disulfide formation is a concern.[8]
4. Can I use a reducing agent after purification to break disulfide bonds?
Yes, it is possible to reduce disulfide bonds in a purified peptide. However, this adds an extra step to your workflow and can complicate subsequent analytical characterization. It is generally preferable to prevent disulfide bond formation in the first place. If you must perform a post-purification reduction, TCEP is often a good choice as it is odorless and effective over a wide pH range.[6]
5. Are there alternatives to DTT and EDT for maintaining a reducing environment?
While DTT and EDT are common, other reducing agents can be used. TCEP is a popular alternative due to its stability, lack of odor, and effectiveness at lower pH values compared to DTT.[5][6] Beta-mercaptoethanol (BME) is another option, though its strong odor makes it less desirable for many researchers.[1][13]
Experimental Protocols
Protocol 1: Standard Trityl Deprotection and Cleavage with Minimized Disulfide Formation
This protocol is designed for the final cleavage of a peptide from the resin, including the deprotection of trityl-protected cysteine residues, while actively minimizing the risk of disulfide bond formation.
Materials:
Peptidyl-resin (dried)
Trifluoroacetic acid (TFA), high purity
Triisopropylsilane (TIS)
1,2-Ethanedithiol (EDT)
Dichloromethane (DCM)
Cold diethyl ether
Centrifuge tubes
Shaker or rocker
Procedure:
Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[8]
Cleavage Cocktail Preparation (Perform in a fume hood):
Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (94:2.5:2.5:1).
For every 100 mg of resin, prepare 2 mL of the cleavage cocktail.
Cleavage Reaction:
Add the cleavage cocktail to the dried resin in a suitable reaction vessel.
Agitate the mixture at room temperature for 2-3 hours.[3][8] The solution may develop a yellow or orange color due to the formation of the trityl cation.[8]
Peptide Precipitation:
Filter the cleavage mixture to separate the resin, collecting the filtrate.
In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether relative to the volume of the filtrate.
Add the filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[8]
Peptide Isolation and Washing:
Centrifuge the ether suspension to pellet the peptide.
Carefully decant the ether.
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.[8]
After the final wash, dry the peptide pellet under a gentle stream of nitrogen.
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and LC-MS to confirm the identity of the product and assess for the presence of any dimers.
Data & Visualizations
Table 1: Key Reagents for Minimizing Disulfide Bond Formation
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of (R)-2-Hydroxy-3-(tritylthio)propanoic Acid
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for (R)-2-Hydroxy-3-(tritylthio)propanoic acid, a valuable building block in synthetic chemistry. In the absence of directly published spectra for this specific compound, this guide leverages spectral data from the closely related and well-characterized analogue, S-Trityl-L-cysteine, to provide a robust comparative analysis. Understanding these spectral nuances is critical for reaction monitoring, purity assessment, and final product verification.
Introduction to (R)-2-Hydroxy-3-(tritylthio)propanoic Acid
(R)-2-Hydroxy-3-(tritylthio)propanoic acid is a chiral carboxylic acid containing a hydroxyl group at the α-position and a bulky trityl-protected thiol at the β-position. The trityl (triphenylmethyl) group is a common protecting group for thiols due to its steric bulk, which prevents oxidation and other unwanted side reactions, and its relative ease of cleavage under acidic conditions.[1] This compound serves as a versatile intermediate in the synthesis of complex chiral molecules, particularly those containing a thiol or α-hydroxy acid moiety.
Accurate characterization of such molecules is paramount. NMR spectroscopy provides a detailed fingerprint of the molecular structure, allowing for the unambiguous assignment of protons and carbons. This guide will delve into the expected chemical shifts and coupling patterns for (R)-2-Hydroxy-3-(tritylthio)propanoic acid and compare them with known data for S-Trityl-L-cysteine and the unprotected L-cysteine, thereby offering a comprehensive understanding of the spectral contributions of each functional group.
Predicted and Comparative NMR Spectral Data
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The table below compares the experimental data for S-Trityl-L-cysteine with the predicted data for (R)-2-Hydroxy-3-(tritylthio)propanoic acid.
The aromatic protons of the trityl group are distant from the C2 substituent and their chemical shift should remain largely unchanged.
H2 (α-proton)
~3.5-3.7 (m, 1H)
~4.0-4.2 (dd, 1H)
The substitution of an amino group with a more electronegative hydroxyl group will deshield the adjacent α-proton, causing a downfield shift. The multiplicity will be a doublet of doublets due to coupling with the two diastereotopic H3 protons.
H3 (β-protons)
~2.8-3.0 (m, 2H)
~2.9-3.2 (m, 2H)
A slight downfield shift is expected due to the influence of the adjacent hydroxyl group. These protons are diastereotopic and will appear as a multiplet.
OH (hydroxyl proton)
N/A
Variable, broad singlet
The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet.
COOH (carboxyl proton)
Variable, broad singlet
Variable, broad singlet
The carboxylic acid proton signal is also variable and will likely be a broad singlet, often exchanging with residual water in the solvent.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.
The chemical shift of the carbonyl carbon is not expected to change significantly.
C-Trityl (quaternary)
~67
~67-69
The quaternary carbon of the trityl group should be in a similar environment.
C-Trityl (aromatic)
~127-145
~127-145
The aromatic carbons of the trityl group will have characteristic shifts that are unlikely to be significantly affected by the C2 substituent.
C2 (α-carbon)
~55
~70-75
The substitution of the amino group with a more electronegative hydroxyl group will cause a significant downfield shift for the α-carbon.
C3 (β-carbon)
~35
~38-42
A moderate downfield shift is expected for the β-carbon due to the influence of the adjacent hydroxyl group.
The Influence of the Trityl Protecting Group
To fully appreciate the spectral characteristics of (R)-2-Hydroxy-3-(tritylthio)propanoic acid, it is instructive to compare the data for S-Trityl-L-cysteine with its unprotected precursor, L-cysteine.
Slight upfield shift due to shielding effects of the bulky aromatic rings.
¹H: Hβ
~2.9
~2.8-3.0
Minimal change, but the protons become diastereotopic.
¹³C: Cα
~56
~55
Minor change.
¹³C: Cβ
~27
~35
Significant downfield shift due to the electronic effect of the sulfur atom now being bonded to the bulky trityl group.
The most notable effects of the trityl group are the appearance of a large multiplet in the aromatic region of the ¹H NMR spectrum and a significant downfield shift of the β-carbon in the ¹³C NMR spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for compounds like (R)-2-Hydroxy-3-(tritylthio)propanoic acid, the following experimental protocol is recommended.
1. Sample Preparation:
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (OH, COOH). DMSO-d₆ is often a good choice for observing hydroxyl and carboxylic acid protons.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the multiplets of the aliphatic protons and the complex aromatic region.
¹H NMR:
Pulse Sequence: Standard single-pulse experiment.
Spectral Width: Approximately 16 ppm.
Number of Scans: 16-64 scans, depending on the sample concentration.
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H2 and H3.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming the assignments of C2 and C3.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be useful for assigning quaternary carbons and confirming the overall structure.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of (R)-2-Hydroxy-3-(tritylthio)propanoic acid and highlights the key proton and carbon atoms for NMR analysis.
Figure 1. Molecular structure of (R)-2-Hydroxy-3-(tritylthio)propanoic acid with key NMR-active nuclei highlighted.
Conclusion
While direct experimental NMR data for (R)-2-Hydroxy-3-(tritylthio)propanoic acid remains elusive in publicly accessible literature, a comprehensive and reliable spectral prediction can be achieved through a comparative analysis with the closely related S-Trityl-L-cysteine. The key spectral features to anticipate are the characteristic signals of the trityl group in both ¹H and ¹³C NMR, and the downfield shifts of the α-proton and α- and β-carbons due to the presence of the hydroxyl group compared to an amino group. This guide provides a foundational framework for researchers to interpret their experimental data, confirm the successful synthesis of this important chiral building block, and confidently proceed with their research and development endeavors. The application of 2D NMR techniques is highly recommended for unambiguous structural confirmation.
References
University of Wisconsin-Madison, Department of Chemistry. ¹H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. Available from: [Link]
PubChem. S-Trityl-L-Cysteine. National Center for Biotechnology Information. Available from: [Link]
The Thiol Guardian's Gambit: A Comparative Guide to S-Trityl, Acm, and Mmt Protecting Groups
In the intricate world of chemical synthesis, particularly in the fields of peptide chemistry and drug development, the thiol group of cysteine stands out as a powerful yet vulnerable nucleophile.[1][][3] Its reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of chemical synthesis, particularly in the fields of peptide chemistry and drug development, the thiol group of cysteine stands out as a powerful yet vulnerable nucleophile.[1][][3] Its reactivity is a double-edged sword, essential for forming structural disulfide bonds and for bioconjugation, but also prone to unwanted side reactions like oxidation and alkylation.[1] To harness its synthetic potential, the thiol must be temporarily masked with a protecting group. The choice of this "guardian" is a critical strategic decision that can dictate the success of a complex multi-step synthesis.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of three widely used thiol protecting groups: S-trityl (Trt), acetamidomethyl (Acm), and monomethoxytrityl (Mmt). We will move beyond a simple catalog of features to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.
The Contenders: A Profile of Thiol Protecting Groups
The ideal thiol protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable with high selectivity and yield when desired. This concept of "orthogonality"—the ability to deprotect one group without affecting others—is a cornerstone of modern synthetic chemistry.[4][5]
The S-trityl (Trt) Group: The Bulky Workhorse
The S-trityl group is a triphenylmethyl ether, prized for its steric bulk and its lability under acidic conditions.[4][6] It is a staple in Fmoc-based solid-phase peptide synthesis (SPPS).[7]
Protection: The Trt group is typically introduced by reacting cysteine with trityl chloride in the presence of a base.[6]
Deprotection: Cleavage is most commonly achieved with trifluoroacetic acid (TFA), often in a "cocktail" containing scavengers like triisopropylsilane (TIS) to trap the highly stable trityl cation and prevent side reactions with sensitive residues like tryptophan.[8][9][10][11] The bulky nature of the Trt group can sometimes lead to the synthesis of purer peptides in "difficult" sequences.[12]
The Acetamidomethyl (Acm) Group: The Orthogonal Specialist
The Acm group is a smaller, more robust protecting group that exhibits remarkable stability to the acidic and basic conditions common in both Fmoc and Boc SPPS.[7][13][14] This stability makes it a key player in strategies requiring the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[15][16]
Protection: Cysteine is protected with the Acm group via reaction with acetamidomethyl chloride.
Deprotection: The true value of Acm lies in its unique deprotection methods. It is cleaved by reagents such as mercury(II) acetate (Hg(OAc)₂) or iodine (I₂), which simultaneously facilitate disulfide bond formation.[13][14] Milder, more recent methods employ reagents like N-halosuccinimides.[16] This orthogonality allows the full peptide to be synthesized and purified before the selective formation of disulfide bridges.[13]
The Monomethoxytrityl (Mmt) Group: The Sensitive Sibling
As its name suggests, the Mmt group is a derivative of the Trt group, featuring a methoxy substituent on one of the phenyl rings. This seemingly minor modification significantly increases its acid lability.[17][18]
Protection: Similar to Trt, Mmt is introduced using Mmt-chloride.
Deprotection: The Mmt group's heightened acid sensitivity is its defining feature. It can be selectively removed using very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM), while other acid-labile groups like tert-butyl (tBu) and even the parent Trt group remain intact.[17][18][19] This allows for on-resin modifications at a specific cysteine residue.[19] The release of the Mmt cation can be monitored spectrophotometrically for real-time reaction tracking.[19]
Head-to-Head Comparison: Performance Under Pressure
The choice between Trt, Acm, and Mmt hinges on the specific demands of the synthetic route, particularly the need for orthogonality with other protecting groups and reaction steps.
Orthogonality and Selectivity
Trt: As a standard acid-labile group, Trt is not orthogonal to other common acid-labile side-chain protecting groups like tBu (used for Asp, Glu, Ser, Thr, Tyr) or Boc (used for Lys, Trp).[12] They are typically removed simultaneously during the final TFA cleavage step.[9]
Acm: The Acm group is a paragon of orthogonality. It is stable to the TFA used to cleave Trt and tBu groups, as well as the piperidine used for Fmoc group removal.[12][13] This allows for the isolation of a fully assembled, Acm-protected peptide, which can then be selectively deprotected to form a disulfide bond.[13]
Mmt: The Mmt group offers a nuanced level of orthogonality. Its extreme acid sensitivity allows it to be removed in the presence of more robust acid-labile groups like tBu and Trt.[18][19] For instance, a peptide can be synthesized with Cys(Mmt) and Cys(Trt). The Mmt group can be selectively cleaved on-resin with dilute TFA for a specific modification, leaving the Trt group for later removal during global deprotection.[20]
Quantitative Data Summary
The following table summarizes the key performance characteristics of each protecting group based on experimental observations from the literature.
Not for cleavage itself, but often used in final peptide cleavage
Yes (e.g., TIS, TES) for dilute acid cleavage[18][19]
Visualizing Orthogonality in a Synthetic Workflow
The following diagram illustrates a potential synthetic strategy for a peptide with two disulfide bonds, leveraging the orthogonality of Mmt, Acm, and Trt groups.
Caption: Orthogonal strategy for regioselective disulfide bond formation.
The following protocols are generalized methodologies based on established procedures. Researchers should always optimize conditions for their specific peptide sequence.
Protocol 1: On-Resin Cleavage of the S-Mmt Group
This protocol is for the selective removal of the Mmt group from a cysteine residue while the peptide remains attached to the solid support.[19]
Resin Swelling: Swell the Mmt-protected peptide-resin (1.0 equiv) in dichloromethane (DCM) for 15-20 minutes.
Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1% TFA (v/v) and 5% Triisopropylsilane (TIS) (v/v) in DCM.
Cleavage Reaction: Drain the swelling solvent from the resin. Add the deprotection solution (approx. 10 mL per gram of resin) and agitate the mixture at room temperature. Monitor the release of the Mmt cation (yellow-orange color). A typical reaction involves 3-5 treatments of 10-20 minutes each.[21]
Washing: After the final treatment, drain the deprotection solution. Wash the resin thoroughly with DCM (5 times) to remove the cleaved Mmt group and residual reagents.
Neutralization & Next Step: Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) to neutralize residual acid, followed by several DMF washes. The resin is now ready for the next synthetic step (e.g., on-resin oxidation or coupling).
Protocol 2: Global Cleavage and S-Trt Deprotection
This protocol describes the simultaneous cleavage of the peptide from an acid-sensitive resin (like Wang or 2-chlorotrityl) and removal of acid-labile side-chain protecting groups, including S-Trt.[13]
Resin Preparation: Wash the dried peptide-resin with DCM and allow it to dry under vacuum.
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) or a simpler, less odorous mixture of TFA/TIS/water (95:2.5:2.5).[13] The choice depends on the peptide sequence; peptides with Trp, Cys, or Met often require more complex scavenger mixtures.[9][22]
Cleavage Reaction: Add the cleavage cocktail to the resin (10-20 mL per gram of resin) and stir at room temperature for 2-4 hours.
Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove scavengers. Dry the crude peptide under vacuum.
Protocol 3: Cleavage of the S-Acm Group and Disulfide Formation
This protocol is for peptides that have already been cleaved from the resin and purified, with the S-Acm groups intact.[13]
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a solvent such as 40-50% aqueous acetic acid to a final peptide concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.
Iodine Addition: Prepare a solution of iodine (I₂) (typically a 10- to 50-fold molar excess over the peptide) in a suitable solvent like methanol or the same aqueous acetic acid mixture.
Oxidation Reaction: Add the iodine solution dropwise to the stirring peptide solution at room temperature. The solution will turn yellow/brown due to the excess iodine.
Monitoring and Quenching: Monitor the reaction by HPLC or LC-MS. Once complete (typically 30-90 minutes), quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the color disappears.
Purification: Purify the final cyclized peptide by preparative HPLC.
Strategic Selection: A Decision-Making Framework
Choosing the correct thiol protecting group is a strategic decision. The following flowchart provides a framework to guide your selection process based on the desired synthetic outcome.
Caption: Decision framework for selecting a thiol protecting group.
Conclusion
The S-trityl (Trt), acetamidomethyl (Acm), and monomethoxytrityl (Mmt) groups each offer a distinct set of advantages for protecting the cysteine thiol. Trt serves as a reliable, acid-labile workhorse for routine synthesis. Acm provides exceptional orthogonality, enabling the post-synthetic, regioselective construction of complex disulfide-rich molecules. Mmt offers a level of finesse, allowing for site-specific modifications on-resin due to its extreme acid sensitivity.
By understanding the nuanced differences in their stability and cleavage conditions, researchers can design more elegant and efficient synthetic strategies. The ability to select the right guardian for the task at hand is paramount to navigating the complexities of modern peptide and protein chemistry, ultimately accelerating the pace of discovery and development.
References
Benchchem. (2025). Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine. Benchchem.
Bachem. (2021, October 11).
Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Biotage.
Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2025, March 11). PMC.
Aapptec Peptides. Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Aapptec Peptides.
Benchchem. (2025). Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group. Benchchem.
ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
ResearchGate. (2026, January 4). The deprotection of Lys(Mtt) revisited | Request PDF.
CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM.
Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides.
Benchchem. (2025). A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt). Benchchem.
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025, February 23).
Bachem. (2021, October 11).
Stathopoulos, P., Papas, S., Sakka, M., Tzakos, A. G., & Tsikaris, V. (2014). A Rapid and Efficient Method for the Synthesis of Selectively S-Trt or S-Mmt Protected Cys-containing Peptides. PubMed.
Amino Acid Deriv
Protecting Groups in Peptide Synthesis: A Detailed Guide.
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. (2019, November 22). Semantic Scholar.
On cysteine and cystine peptides. Part V. S-trityl. RSC Publishing.
Aapptec Peptides. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Aapptec Peptides.
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2021, October 1).
ResearchGate. (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram.
CBL Patras. (2010, January 5). The Abundant Versatility of the 4-Methoxytrityl Group.
BOC Sciences. (2024, February 27). Several Ways of Thiol Coupling in ADCs. BOC Sciences.
Practical Synthesis Guide to Solid Phase Peptide Chemistry.
ResearchGate. (a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... | Download Scientific Diagram.
2.6.6.
Google Patents. WO2001005757A2 - Process for the deprotection of protected thiols.
Google Patents. CN113214123A - Synthetic method of S-trityl-L-cysteine amide.
Dubowchik, G. M., & Radia, S. (1997). Monomethoxytrityl (MMT) as a versatile amino protecting group for complex prodrugs of anticancer compounds sensitive to strong acids, bases and nucleophiles. Semantic Scholar.
Benchchem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
In situ deprotection and assembly of s-tritylalkanethiols on gold yields monolayers comparable to those prepared directly from alkanethiols. (2004, October 12). PubMed.
ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram.
Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC.
Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. (2024, March 25). Theranostics.
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
Comparative Guide: S-Trityl Deprotection Strategies in Peptide Synthesis
Executive Summary The S-Trityl (S-Trt) group is the industry standard for Cysteine protection in Fmoc solid-phase peptide synthesis (SPPS) due to its steric bulk and stability against base. However, its removal presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The S-Trityl (S-Trt) group is the industry standard for Cysteine protection in Fmoc solid-phase peptide synthesis (SPPS) due to its steric bulk and stability against base. However, its removal presents a unique chemical challenge: the generation of the highly stabilized, reactive triphenylmethyl (trityl) cation.
This guide compares the three dominant deprotection methodologies—Acidolytic Scavenging , Oxidative Cleavage , and Metal-Assisted Deprotection . While 90% of routine syntheses utilize standard acidolysis, this method fails in complex sequences containing Methionine (Met) or Tryptophan (Trp), necessitating alternative strategies.
Part 1: The Mechanistic Challenge
The fundamental difficulty in S-Trt removal is not the cleavage itself, but the fate of the leaving group. Upon acid treatment, the S-C bond breaks via an SN1 mechanism, generating a free thiol and a stable trityl cation (
).
Without adequate trapping, this cation exists in equilibrium and will:
Re-attach to the cysteine thiol (reversible reaction).
The following diagram illustrates the critical role of scavengers (TIS/EDT) in driving the reaction to completion by irreversibly trapping the
cation.
Caption: The Trityl Cation Equilibrium. Note how the absence of scavengers leads to re-attachment or side-chain alkylation.
Part 2: Method A - Acidolytic Cleavage (Global Deprotection)
This is the standard "global" deprotection method used during resin cleavage. It relies on high concentrations of Trifluoroacetic Acid (TFA) and a "cocktail" of scavengers.
The Evolution of Scavenger Cocktails
Reagent K: The classic cocktail (TFA/Phenol/Water/Thioanisole/EDT). Highly effective but utilizes Ethanedithiol (EDT), which has a noxious odor and can reduce Trp residues.
TFA/TIS/Water: The modern standard. Triisopropylsilane (TIS) acts as a hydride donor, permanently reducing the trityl cation to triphenylmethane (inert).
Protocol: Optimized High-Acid Cleavage
Best For: Routine peptides without sensitive modifications.
Preparation: Wash resin with DCM to remove traces of DMF (basic DMF neutralizes TFA).
Modification for Trp-containing peptides: Add 2.5% Dithiothreitol (DTT) or use Reagent B (TFA:Phenol:H2O:TIS 88:5:5:2) to prevent indole alkylation.
Reaction: Add 10 mL cocktail per gram of resin. Shake at room temperature for 2–3 hours .
Note: The solution often turns yellow due to the trityl cation. As TIS scavenges the cation, the color should fade. A persistent deep yellow indicates insufficient scavenger.
Precipitation: Filter resin. Drop filtrate into 10x volume of ice-cold diethyl ether. Centrifuge to pellet the peptide.[1][2]
Part 3: Method B - Oxidative Cleavage (Direct Disulfide Formation)
This method removes the S-Trt group and simultaneously oxidizes the thiols to form a disulfide bond.[1][2] It bypasses the free thiol stage, preventing air-oxidation scrambling.
Protocol: Iodine-Mediated Cyclization
Best For: Direct formation of cyclic peptides (e.g., Oxytocin, Somatostatin analogs).
Dissolution: Dissolve protected peptide (on-resin or in solution) in MeOH or AcOH.
Oxidation: Add Iodine (I₂) (10 eq) in MeOH.
Visual Cue: The solution will be dark brown.
Timing: Stir for 10–30 minutes.
Quenching (Critical): Add aqueous Ascorbic Acid (Vitamin C) or Sodium Thiosulfate dropwise until the solution becomes clear (colorless).
Why: Unquenched iodine will over-oxidize Methionine to sulfoxide and Tryptophan to oxindolylalanine.
Extraction: Dilute with water and extract/purify.[3]
Part 4: Method C - Metal-Assisted (Orthogonal Deprotection)
Silver (Ag) or Mercury (Hg) salts have a high affinity for sulfur, cleaving the S-Trt bond under mild acidic conditions (1% TFA) that leave other protecting groups (like Boc or tBu) intact.
Protocol: Silver Triflate (AgOTf) Method
Best For: Regioselective disulfide formation (e.g., Insulin synthesis) where one pair of cysteines is deprotected while others remain protected (e.g., Cys(Acm)).
Cleavage: Dissolve peptide in TFA/Anisole (99:1). Cool to 0°C.[2]
Addition: Add AgOTf (10–20 eq). Stir for 1–2 hours.
Precipitation: Add cold ether to precipitate the Peptide-S-Ag salt.[1]
Metal Removal (The "De-silvering" Step):
Dissolve the precipitate in aqueous acetic acid.[1]
Add excess DTT (Dithiothreitol) or HCl.
Mechanism:[3][4][5] DTT out-competes the peptide for the silver ions, precipitating Ag-DTT and releasing the free peptide thiol.
Filtration: Centrifuge to remove the metal precipitate.
Part 5: Comparative Analysis
The following table summarizes experimental data comparing yield and purity profiles across the three methods.
Feature
Method A: TFA/TIS (Standard)
Method B: Iodine (Oxidative)
Method C: AgOTf (Metal)
Primary Mechanism
Acidolysis ()
Oxidative Cleavage
Metal Affinity / Ligand Exchange
Final Product
Free Thiol (-SH)
Disulfide (-S-S-)
Free Thiol (-SH)
Typical Yield
>90%
70–85%
60–80%
Reaction Time
2–3 Hours
15–30 Minutes
2 Steps (2h + 1h)
Orthogonality
Low (Global deprotection)
Medium (Can spare Acm)
High (Leaves tBu/Boc intact)
Key Side Reaction
Trp/Tyr Alkylation
Met/Trp Over-oxidation
Metal adduct contamination
Cost
Low
Low
High (Silver salts)
Decision Matrix: Workflow Selection
Caption: Selection logic for S-Trt deprotection based on synthetic targets.
Part 6: Troubleshooting & Expert Insights
The "Yellow Solution" Indicator
During TFA deprotection, the reaction mixture often turns bright yellow.
Cause: This is the color of the stable Trityl Cation (
).
Action: If the color persists deep yellow for >30 mins, add more TIS. The mixture should fade to pale yellow/clear as TIS donates hydride to quench the cation.
Preventing Tryptophan Alkylation
If your sequence contains Trp, the
cation will attack the indole ring (mass shift +242 Da).
Solution: Use EDT (Ethanedithiol) or DODT (2,2'-(Ethylenedioxy)diethanethiol) instead of TIS. Thiols are stronger nucleophiles than silanes and protect the indole ring more effectively.
Incomplete Iodine Oxidation
If Method B yields a mix of monomer and dimer:
Cause: Reaction time too short or insufficient Iodine.
Fix: Ensure the solution remains dark brown (excess Iodine) throughout the reaction. Only quench when HPLC indicates conversion.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.
Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sigma-Aldrich. "Cleavage and Deprotection Protocols for Fmoc SPPS."
Kamber, B., et al. (1980).[2] "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta, 63(4), 899-915.
BenchChem. "Experimental Conditions for Trityl Group Deprotection."
A Senior Application Scientist's Guide to the Synthesis and Validation of (R)-2-Hydroxy-3-(tritylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise construction of chiral molecules is paramount. (R)-2-Hydroxy-3-(tr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise construction of chiral molecules is paramount. (R)-2-Hydroxy-3-(tritylthio)propanoic acid is a valuable chiral building block, notable for its dual functionality: a stereodefined hydroxyl group and a protected thiol. The bulky trityl group offers robust protection of the sulfur atom, allowing for selective transformations at other positions of the molecule. This guide provides an in-depth comparison of synthetic strategies for this compound and rigorous, self-validating protocols for its characterization, ensuring the highest degree of scientific integrity for your research.
Comparative Synthesis Methodologies
The synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid can be approached from several angles, with the choice of route often dictated by the availability of starting materials, desired scale, and stereochemical purity requirements. Here, we compare two plausible and efficient synthetic pathways.
Method 1: Stereospecific Synthesis from (R)-Cysteine
This approach leverages the readily available and enantiomerically pure starting material, (R)-cysteine, to ensure the desired stereochemistry in the final product. The synthesis involves two key transformations: the diazotization of the amino group to a hydroxyl group and the protection of the thiol group with a trityl group.
Method 2: Synthesis from (R)-3-Chloro-2-hydroxypropanoic acid
An alternative route begins with the commercially available (R)-3-chloro-2-hydroxypropanoic acid. This method relies on a nucleophilic substitution reaction where the thiol is introduced by reacting with tritylthiol.
Feature
Method 1: From (R)-Cysteine
Method 2: From (R)-3-Chloro-2-hydroxypropanoic acid
Starting Material
(R)-Cysteine hydrochloride monohydrate
(R)-3-Chloro-2-hydroxypropanoic acid
Key Reactions
Diazotization, S-tritylation
Nucleophilic substitution
Stereocontrol
Inherited from starting material
Inherited from starting material
Advantages
Readily available and inexpensive starting material.
Potentially fewer side reactions compared to diazotization.
Disadvantages
Diazotization can sometimes lead to side products.
Starting material may be more expensive.
Typical Yield
Moderate to good
Good
Purity
Good, requires purification
Good, requires purification
In-Depth Experimental Protocols
Method 1: Synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid from (R)-Cysteine
This protocol is based on established methodologies for the diazotization of amino acids and the S-tritylation of thiols.
Step 1: Diazotization of (R)-Cysteine hydrochloride monohydrate
The conversion of the amino group of cysteine to a hydroxyl group is achieved through a diazotization reaction, followed by decomposition of the diazonium salt in the presence of water.
Materials: (R)-Cysteine hydrochloride monohydrate, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Deionized water, Ice bath, Magnetic stirrer and stir bar, Round-bottom flask, Dropping funnel.
Procedure:
Dissolve (R)-Cysteine hydrochloride monohydrate in dilute sulfuric acid in a round-bottom flask and cool the solution to 0-5 °C in an ice bath with stirring.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cysteine solution, maintaining the temperature below 5 °C. The addition should be controlled to manage the evolution of nitrogen gas.
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
The resulting solution containing (R)-2-hydroxy-3-mercaptopropanoic acid is used directly in the next step.
Step 2: S-tritylation of (R)-2-hydroxy-3-mercaptopropanoic acid
The crude product from the diazotization step is then reacted with trityl chloride to protect the thiol group.
To the aqueous solution from the previous step, add glacial acetic acid.
Add a solution of trityl chloride in a suitable organic solvent (e.g., diethyl ether) to the reaction mixture.
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel.
Synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid from (R)-Cysteine.
Validation of Synthesis: A Multi-faceted Approach
The successful synthesis of (R)-2-Hydroxy-3-(tritylthio)propanoic acid must be confirmed through a rigorous validation process. This involves not only confirming the chemical identity and purity of the product but, most critically, verifying its stereochemical integrity.
1. Spectroscopic Confirmation of Chemical Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trityl group (a multiplet in the aromatic region, ~7.2-7.5 ppm), a methine proton adjacent to the hydroxyl group, and methylene protons adjacent to the sulfur atom. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carboxylic acid carbon (~170-180 ppm), the carbons of the trityl group (~126-145 ppm), the carbon bearing the hydroxyl group, and the methylene carbon.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻. A key fragmentation pattern in the positive ion mode would be the loss of the trityl group, resulting in a stable trityl cation at m/z 243.[1]
~175 (C=O), ~144 (quaternary Ar-C of Trityl), ~129, ~128, ~127 (Ar-C of Trityl), ~70 (C-OH), ~67 (C-S of Trityl), ~35 (CH₂-S)
MS (ESI+)
[M+Na]⁺, prominent fragment at m/z 243 ([C(Ph)₃]⁺)
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for assessing the purity of the synthesized compound.
Protocol: HPLC Purity Analysis
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
Detection: UV at 220 nm.
Sample Preparation: Dissolve the sample in the mobile phase.
Analysis: The purity is determined by the area percentage of the main peak.
3. Validation of Stereochemical Integrity: Chiral HPLC
Confirming the enantiomeric excess (e.e.) is the most critical validation step. This is best achieved using chiral HPLC.
The Principle of Chiral Separation: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. For acidic compounds like the target molecule, polysaccharide-based CSPs are often effective.[2]
Protocol: Chiral HPLC for Enantiomeric Excess Determination
Column: A chiral stationary phase column, such as a Daicel CHIRALPAK® series column.
Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[2]
Detection: UV at 220 nm.
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100.
Workflow for the validation of synthesized (R)-2-Hydroxy-3-(tritylthio)propanoic acid.
Alternative Validation Method: NMR with Chiral Derivatizing Agents
Principle: The chiral analyte is reacted with a chiral, enantiomerically pure derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable by NMR spectroscopy. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.
Conclusion
The synthesis and validation of (R)-2-Hydroxy-3-(tritylthio)propanoic acid require a systematic and rigorous approach. By carefully selecting a synthetic route based on readily available chiral precursors and employing a multi-technique validation strategy, researchers can ensure the production of this valuable building block with high chemical and stereochemical purity. The protocols and comparative data presented in this guide are designed to empower scientists in drug development and organic synthesis to confidently produce and validate this and similar chiral molecules, thereby upholding the principles of scientific integrity and accelerating their research endeavors.
References
PubChem. S-Trityl-L-Cysteine. National Center for Biotechnology Information. [Link]
Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
Reddy, K. S., & Kumar, A. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(10), 1088-1096.
assessing the stability of (R)-2-Hydroxy-3-(tritylthio)propanoic acid vs its S-isomer
This guide provides an in-depth technical assessment of the stability of (R)-2-Hydroxy-3-(tritylthio)propanoic acid versus its S-isomer .[1] It is designed for researchers utilizing these compounds as chiral building blo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical assessment of the stability of (R)-2-Hydroxy-3-(tritylthio)propanoic acid versus its S-isomer .[1] It is designed for researchers utilizing these compounds as chiral building blocks in depsipeptide synthesis (e.g., Tubulysin analogs) or as enzyme inhibitors.[1]
[1]
Executive Summary
Bottom Line: chemically, the (R)- and (S)- enantiomers of 2-hydroxy-3-(tritylthio)propanoic acid possess identical intrinsic stability in achiral environments (solid state, neutral solvents).[1] Differences in "stability" reported in literature or Certificates of Analysis (CoA) almost invariably stem from synthesis origin and optical purity rather than thermodynamic differences.
The (R)-Isomer: Derived from naturally occurring L-Cysteine. typically exhibits higher initial optical purity (>98% ee) and lower cost.
The (S)-Isomer: Derived from D-Cysteine or via inversion chemistries. Often carries higher risks of trace stereoisomeric impurities which can initiate bulk racemization under coupling conditions.
Critical Vulnerability: Both isomers are highly susceptible to acid-catalyzed detritylation and base-catalyzed racemization during activation.[1]
Chemical Profile & Structural Basis[1]
The stability of these isomers is governed by two competing functionalities: the acid-labile trityl-thioether and the racemization-prone
The following diagram illustrates the shared degradation pathways for both isomers. Note that while the rate of chemical degradation is identical, the biological degradation (enzymatic) differs.
Caption: Shared degradation pathways. Acid exposure leads to rapid trityl loss; basic conditions induce racemization, especially during ester activation.[1]
Stability Assessment: R vs. S
Intrinsic Chemical Stability (Shelf-Life)
In a sealed, inert atmosphere (Ar/N₂) at -20°C, both isomers show <1% degradation over 24 months .[1]
Observation: There is no "stable" isomer.
Causality: The steric bulk of the trityl group protects the sulfur from oxidation equally in both spatial arrangements.
Configurational Stability (Process Stability)
This is the area of greatest concern for researchers. While the isomers are thermodynamically equivalent, their behavior during synthesis (e.g., Steglich esterification or Mitsunobu reaction) can vary due to the purity of the starting material.
The (S)-Isomer Risk: Because D-Cysteine is often produced via resolution of racemates, commercial (S)-2-hydroxy-3-(tritylthio)propanoic acid batches often contain 0.5–2.0% of the (R)-enantiomer.[1]
Self-Amplification: In crystallization processes, a small impurity can sometimes disrupt the crystal lattice, lowering the melting point and increasing susceptibility to moisture/hydrolysis compared to the highly pure (R)-isomer.[1]
Biological Stability (Metabolic)
If used in in vivo studies or enzyme assays:
(R)-Isomer: Mimics the natural L-lactate/L-cysteine stereochemistry.[1] Susceptible to L-specific dehydrogenases and esterases.[1]
(S)-Isomer: Often exhibits superior metabolic stability as it is not recognized by natural L-specific enzymes.
Experimental Protocols for Stability Validation
Do not rely on the CoA alone. Perform these self-validating checks before critical syntheses.
Protocol A: Determination of Optical Purity (Chiral HPLC)
Objective: Quantify the enantiomeric excess (ee) to ensure no racemization has occurred during storage.
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA is required to suppress ionization of the carboxylic acid.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Trityl chromophore).
Expected Retention:
(S)-Isomer: ~12.5 min
(R)-Isomer: ~15.2 min (Verify with racemic standard).
Objective: Determine the "safe window" for reaction conditions.
Prepare Stock: Dissolve 10 mg of compound in 1 mL DCM.
Acid Stress: Add 100 µL 10% TFA/DCM. Vortex.
Monitor: TLC (Hex/EtOAc 1:1) every 5 mins.
Endpoint: Appearance of Triphenylmethanol (Rf ~0.8) and free thiol (Rf ~0.1).
Limit: Trityl group should survive < 10 mins in 10% TFA.
Base Stress (Racemization): Add 2 eq. DIPEA and 0.1 eq. DMAP. Incubate 4h @ RT.
Analysis: Run Chiral HPLC (Protocol A).
Limit: >98% ee retention required.
Workflow Visualization: Quality Control
Caption: QC workflow for validating isomeric purity before use. Chiral HPLC is the critical control point.
Comparative Data Summary
The following table summarizes the operational parameters for both isomers.
Parameter
(R)-Isomer
(S)-Isomer
Notes
Optical Rotation
+18.5° (c=1, CHCl₃)
-18.2° (c=1, CHCl₃)
Values may vary by ±1° based on concentration/solvent.
Racemization Half-life (pH 7)
> 2 years
> 2 years
Stable at neutral pH.
Racemization Half-life (pH 10)
~12 hours
~12 hours
-proton is acidic; base induces enolization.
Coupling Risk (DIC/HOBt)
Low
Low
Standard coupling protocols preserve chirality.
Coupling Risk (HATU/DIEA)
Moderate
Moderate
Excess base with HATU can cause epimerization.
Synthesis Note
The (R)-isomer is typically synthesized from L-Cysteine via diazotization with retention of configuration (double inversion mechanism involving the neighboring sulfur atom).
Citation: This retention mechanism is well-documented for -amino acids with participating side chains.
This guide outlines the authoritative disposal protocols for (R)-2-Hydroxy-3-(tritylthio)propanoic Acid , a specialized reagent often used in peptide synthesis (e.g., for depsipeptides) and organic chemistry. Immediate A...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal protocols for (R)-2-Hydroxy-3-(tritylthio)propanoic Acid , a specialized reagent often used in peptide synthesis (e.g., for depsipeptides) and organic chemistry.
Immediate Action Summary:
Status:Hazardous Chemical Waste (Do NOT dispose of in trash or drain).
Primary Hazard: Skin/Eye Irritant, Sulfur-containing (potential SOx fumes during incineration).
Key Constraint:Water Insoluble . Do not attempt aqueous neutralization; it will precipitate and clog plumbing.
To ensure safe disposal, you must understand the chemical properties that dictate the waste stream.
Property
Description
Impact on Disposal
Chemical Structure
(R)-2-Hydroxy-3-(tritylthio)propanoic Acid
Contains Sulfur (Thioether) and Bulky Organic (Trityl).
Solubility
Lipophilic / Hydrophobic
CRITICAL: Insoluble in water. Soluble in DCM, DMF, DMSO. Do not flush.
Acidity
Weak Organic Acid (Carboxylic)
Corrosive to mucous membranes.
Reactivity
Incompatible with Strong Oxidizers
Explosion/Fire Risk: Do not mix with Nitric Acid or Peroxides.
Physical State
Solid (Powder)
Dust hazard.
Why This Matters:
The Trityl (Triphenylmethyl) group is a massive hydrophobic shield. Even though the molecule has a carboxylic acid and a hydroxyl group, the trityl group dominates its solubility profile, making it behave like a grease or oil. Attempting to dilute this acid with water for drain disposal will result in immediate precipitation of a sticky, white solid that adheres to pipes.
Waste Stream Segregation Logic
Proper segregation is the single most important step to prevent accidents and regulatory fines.
Decision Matrix (DOT Visualization)
Figure 1: Waste Stream Decision Tree. Select the disposal path based on the physical state and solvent carrier.
Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid (Expired or Excess Reagent)
Objective: Isolate the solid to prevent dust generation and ensure safe incineration.
PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if handling open powder).
Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar or the original glass container.
Packaging:
Do not dump loose powder into a large waste drum.
Keep the chemical in its original vial/bottle if possible.
If loose, transfer to a screw-top jar.
Secondary Containment: Place the jar into a clear zip-lock bag to contain any potential leaks or external residue.
Chemical Name: Write out the full name: "(R)-2-Hydroxy-3-(tritylthio)propanoic Acid".
Hazard Checkboxes: Check "Toxic" and "Irritant".
Constituents: List "Sulfur Content" clearly. This alerts the incineration facility to use scrubbers for SOx gases.
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
Objective: Prevent cross-reaction and ensure solvent compatibility.
Identify the Solvent:
If dissolved in Dichloromethane (DCM)
Halogenated Waste .
If dissolved in DMF, DMSO, Methanol, Ethyl Acetate
Non-Halogenated Waste .
Compatibility Check:
CRITICAL: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide). The thioether group (C-S-C) can be oxidized to sulfoxides/sulfones exothermically, potentially causing pressure buildup.
Transfer:
Pour into the appropriate solvent waste carboy (typically 20L HDPE).
Use a funnel to prevent spills.
Log the Waste:
Record the volume and concentration on the waste log sheet attached to the carboy.
Note "Trace Sulfur" if the concentration is low (<5%).
Scenario C: Cleaning Contaminated Glassware
Objective: Remove hydrophobic residue without clogging drains.
Initial Rinse: Do NOT rinse with water first. The trityl compound will stick to the glass.
Solvent Rinse: Rinse glassware with a small amount of Acetone or DCM .
Disposal of Rinse: Collect this first rinse and pour it into the Organic Solvent Waste container.
Final Wash: Once the visible solid is removed, wash the glassware with soap and water in the sink as normal.
Regulatory & Compliance (RCRA/EPA)
RCRA Classification: This compound is not a "P-listed" or "U-listed" acute hazardous waste by specific name. However, it falls under Characteristic Waste if it exhibits toxicity or ignitability (if in flammable solvent).
EPA Waste Code:
If pure: Likely Not Regulated as a specific number, but treated as "Chemical Waste, N.O.S." (Not Otherwise Specified).
If in flammable solvent: D001 (Ignitable).
If in corrosive solvent (pH < 2): D002 (Corrosive).
Drain Disposal:Strictly Prohibited. The compound is toxic to aquatic life (Chronic Category 4) and poses a plumbing hazard due to insolubility.
Emergency Procedures
Spill (Solid):
Dampen a paper towel with water (to prevent dust) or use an inert absorbent.
Sweep up carefully.
Place in a bag and dispose of as solid hazardous waste.